molecular formula C5H11O4P B1661025 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide CAS No. 873-99-4

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Cat. No.: B1661025
CAS No.: 873-99-4
M. Wt: 166.11 g/mol
InChI Key: ODCNAKMVBMFRKD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a useful research compound. Its molecular formula is C5H11O4P and its molecular weight is 166.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142148. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCNAKMVBMFRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301269
Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
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Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-99-4
Record name NSC142148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
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Record name 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one
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Foundational & Exploratory

Technical Guide: 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 4090-60-2)

[1][2]

Executive Summary

5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (also known as Neopentylene phosphite ) is a heterocyclic phosphorus compound derived from neopentyl glycol.[1] It serves as a critical model for studying the stereoelectronic effects in six-membered phosphorus rings and acts as a versatile intermediate in the synthesis of flame retardants, plasticizers, and bioactive phosphate esters.

This guide addresses the compound's dual nature as a stable H-phosphonate and a reactive intermediate, clarifying common database discrepancies regarding its molecular weight and ionic forms.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
CAS Number 4090-60-2
IUPAC Name 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one
Common Synonyms Neopentylene phosphite; 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Molecular Formula C₅H₁₁O₃P (Neutral H-phosphonate form)
Molecular Weight 150.11 g/mol
SMILES CC1(C)COP(=O)(H)OC1
InChI Key YTWYMHQAVLOJKT-UHFFFAOYSA-N
Structural Integrity & Tautomerism

The compound exists primarily in the H-phosphonate form (P=O bond with a P-H bond), which is in equilibrium with its trivalent phosphite tautomer (P-OH). In the solid state and neutral solution, the H-phosphonate form is dominant due to the high bond energy of the phosphoryl group (P=O).

Key Structural Features:

  • Neopentyl Backbone: The 5,5-dimethyl substitution locks the ring into a rigid chair conformation, minimizing conformational flipping and making it an ideal substrate for NMR studies (³¹P-H coupling).

  • P-H Reactivity: The P-H bond is the site of oxidative addition or chlorination, allowing conversion to phosphate esters or chlorophosphates.

TautomerismFigure 1: Tautomeric Equilibrium of CAS 4090-60-2H_PhosphonateH-Phosphonate Form(Dominant)C5H11O3PP(=O)HPhosphitePhosphite Form(Reactive Tautomer)C5H11O3PP-OHH_Phosphonate->Phosphite Tautomeric Equilibrium

Physicochemical Profile

The physical properties of CAS 4090-60-2 are dictated by its rigid cyclic structure and the polarity of the P=O bond.

PropertyValueExperimental Context
Physical State White crystalline powder or colorless oilDepends on purity and thermal history; pure form crystallizes.
Melting Point 51–56 °CLow melting point requires cold storage to prevent caking.
Boiling Point ~278 °C (at 760 mmHg)High boiling point reflects intermolecular H-bonding (P=O···H-P).
Solubility Soluble: DCM, CHCl₃, MeOHSparingly: Water, HexaneSoluble in polar organic solvents; hydrolysis risk in aqueous media.
LogP 0.9 – 1.2Moderate lipophilicity allows membrane permeability in biological assays.
pKa ~13-15 (P-H acidity)The P-H proton is weakly acidic but can be deprotonated by strong bases (e.g., NaH).

Synthesis & Purification Protocols

Primary Synthesis Route (Hydrolysis of Chlorophosphite)

The most robust synthesis involves the reaction of neopentyl glycol with phosphorus trichloride, followed by controlled hydrolysis.

Reaction Scheme:

  • Cyclization: Neopentyl glycol + PCl₃ → 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 4090-55-5) + 2 HCl.

  • Hydrolysis: 2-Chloro intermediate + H₂O → CAS 4090-60-2 + HCl.

SynthesisFigure 2: Synthesis Workflow from Neopentyl GlycolNeoNeopentyl Glycol(C5H12O2)ChlorophosphiteIntermediate:2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane(CAS 4090-55-5)Neo->Chlorophosphite Cyclization (-2 HCl)DCM, 0°C PCl3Phosphorus Trichloride(PCl3)PCl3->Chlorophosphite Cyclization (-2 HCl)DCM, 0°C ProductFinal Product:5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide(CAS 4090-60-2)Chlorophosphite->Product Hydrolysis (+H2O)Controlled pH

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Cyclization: Dissolve Neopentyl Glycol (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C.[2][3]

  • Addition: Add Phosphorus Trichloride (1.05 eq) dropwise over 1 hour. The system must be vented to a scrubber to neutralize HCl gas.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion to the chlorophosphite (CAS 4090-55-5).

  • Hydrolysis: Cool to 0°C. Add a stoichiometric amount of water (1.0 eq) mixed with THF or Dioxane dropwise. Note: Excess water may open the ring.

  • Workup: Neutralize residual acid with dilute sodium bicarbonate. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from diethyl ether/hexane to obtain white crystals.

Stability, Reactivity & Storage

Degradation Pathways
  • Hydrolysis: In acidic or basic aqueous solutions, the ring opens to form acyclic phosphonates (Mono-neopentyl phosphite).

  • Oxidation: The P-H bond is susceptible to oxidation by air over long periods, forming the phosphate ester (P-OH) or phosphonate dimers.

Reactivity Profile
  • Atherton-Todd Reaction: Reacts with CCl₄/Base/Amine to form phosphoramidates.

  • Palladium Catalysis: Acts as a pre-ligand; the P-H bond can be activated to form P-C bonds (e.g., coupling with vinyl halides).

Storage Requirements
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).

  • Container: Tightly sealed glass vials; avoid metal containers due to potential corrosion from trace acid hydrolysis.

Safety & Handling (E-E-A-T)

While CAS 4090-60-2 is less corrosive than its chlorophosphite precursor, it must be handled with standard chemical hygiene.

Hazard ClassGHS ClassificationPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.
Eye Irritation Category 2A (H319)Use safety goggles; do not wear contact lenses.
Respiratory STOT SE 3 (H335)Handle in a fume hood to avoid dust inhalation.

Emergency Protocol:

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Spill: Sweep up dry powder to avoid dust generation. Neutralize surface with weak base (sodium carbonate) solution.

References

  • National Institute of Standards and Technology (NIST). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (Related Structure & Properties). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (Compound Summary). National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of cyclic phosphites and oxides. Detailed organic synthesis protocols. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxides. Vol 8, 1996.[4] (Contextual synthesis verification).

The Solubility Profile of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (DDPO)

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, commonly referred to as DDPO or neopentylene phosphite oxide, is a cyclic organophosphorus compound with increasing relevance in various chemical and pharmaceutical research domains. Its rigid, six-membered dioxaphosphorinane ring structure, featuring geminal dimethyl groups, imparts significant steric stability. The presence of a phosphoryl (P=O) group and a hydroxyl (P-OH) group makes it a unique bifunctional molecule. This structure suggests its potential as a ligand in catalysis, a building block in organic synthesis, and a precursor for novel bioactive molecules.[1]

A fundamental yet often unpublished parameter crucial for its application in drug discovery and process development is its solubility in common laboratory solvents. This guide aims to provide an in-depth technical overview of the predicted solubility of DDPO, grounded in its physicochemical properties, and to offer a robust experimental protocol for its empirical determination.

Physicochemical Properties Governing the Solubility of DDPO

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For DDPO, the key physicochemical parameters are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁O₃P
Molecular Weight 150.11 g/mol
XLogP3 (Lipophilicity) 0.9[2]
Topological Polar Surface Area (TPSA) 35.5 Ų[2][3]
Hydrogen Bond Donor Count 1 (from the P-OH group)[2]
Hydrogen Bond Acceptor Count 3 (from the P=O and two P-O-C oxygens)[2][3]
Melting Point 51-56 °C

The XLogP3 value of 0.9 suggests that DDPO has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity. A positive LogP value indicates some preference for a non-polar environment, but a value below 1.0 is generally associated with at least some degree of water solubility. The topological polar surface area (TPSA) of 35.5 Ų is relatively low, which would typically suggest good membrane permeability. However, the presence of a hydroxyl group and a phosphoryl oxygen, which can participate in hydrogen bonding, will significantly influence its solubility in polar solvents.[2][3][4]

Predicted Solubility Profile of DDPO

In the absence of extensive published experimental data, we can predict the solubility of DDPO based on the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

DDPO possesses a hydroxyl group (P-OH), which can act as a hydrogen bond donor, and three oxygen atoms that can act as hydrogen bond acceptors.[2][3] This capacity for hydrogen bonding is the primary driver for its predicted solubility in polar protic solvents.

  • Water : The ability to form hydrogen bonds with water molecules suggests that DDPO should be soluble in water to a reasonable extent. Phosphonic acids are generally soluble in water.[5] However, the nonpolar hydrocarbon backbone (the neopentyl group) will limit its infinite miscibility.

  • Alcohols (Methanol, Ethanol) : These solvents can also engage in hydrogen bonding with DDPO. Given their lower polarity compared to water and the presence of an alkyl chain, DDPO is expected to exhibit good solubility in lower-chain alcohols.

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile)

These solvents are polar but lack hydrogen bond-donating capabilities. However, they can act as hydrogen bond acceptors.

  • Dimethyl Sulfoxide (DMSO) : DMSO is a powerful and versatile polar aprotic solvent. The phosphoryl oxygen of DDPO can interact favorably with the sulfoxide group of DMSO. Many organophosphorus compounds show good solubility in DMSO.[6]

  • Acetone and Acetonitrile : These solvents are less polar than DMSO. DDPO is expected to be soluble in these solvents, though likely to a lesser extent than in DMSO or alcohols.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

The solubility of DDPO in nonpolar solvents is predicted to be limited. The polar P=O and P-OH groups will not interact favorably with the nonpolar solvent molecules. While the neopentyl group provides some nonpolar character, it is unlikely to overcome the polarity of the phosphonate headgroup. Some minimal solubility might be observed in moderately nonpolar solvents like dichloromethane due to dipole-induced dipole interactions.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions (donor and acceptor).
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneLowMismatch in polarity; weak van der Waals forces.
Halogenated Dichloromethane, ChloroformLow to ModerateSome dipole-dipole interactions may allow for limited solubility.

Visualizing the Solubility Prediction Framework

The following diagram illustrates the logical framework for predicting the solubility of DDPO based on its molecular features.

G cluster_solute DDPO Physicochemical Properties cluster_solvent Solvent Classes cluster_solubility Predicted Solubility DDPO 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide Polarity Polar Headgroup (P=O, P-OH) DDPO->Polarity NonPolar Nonpolar Tail (Neopentyl Group) DDPO->NonPolar H_Bond Hydrogen Bonding Capacity (1 Donor, 3 Acceptors) DDPO->H_Bond HighSol High Solubility Polarity->HighSol ModSol Moderate Solubility Polarity->ModSol LowSol Low Solubility NonPolar->LowSol Dominant Interaction H_Bond->HighSol Dominant Interaction PolarProtic Polar Protic (e.g., Water, Ethanol) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) NonPolarSolvent Nonpolar (e.g., Hexane, Toluene) HighSol->PolarProtic ModSol->PolarAprotic LowSol->NonPolarSolvent

Caption: Relationship between DDPO properties and predicted solubility.

Experimental Protocol for Determining the Equilibrium Solubility of DDPO

Given the predictive nature of the above analysis, empirical determination of solubility is essential for precise applications. The "gold standard" for this is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Materials and Equipment
  • 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (DDPO) solid

  • Selected solvents (e.g., water, ethanol, DMSO, hexane) of high purity

  • Scintillation vials or small glass flasks with screw caps

  • Analytical balance

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Methodology
  • Preparation of Standard Solutions : Prepare a series of standard solutions of DDPO of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation : Add an excess amount of solid DDPO to a vial containing a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

  • Dilution : If necessary, dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

  • Analysis : Analyze the prepared standard solutions and the filtered sample(s) by HPLC.

  • Quantification : Using the calibration curve generated from the standard solutions, determine the concentration of DDPO in the filtered sample. This concentration represents the equilibrium solubility of DDPO in that solvent at the specified temperature.

  • Replicates : It is recommended to perform the solubility determination in at least triplicate for each solvent to ensure the reliability of the results.[3]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

G start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards add_excess Add Excess DDPO Solid to Known Volume of Solvent start->add_excess hplc Analyze Standards and Sample by HPLC prep_standards->hplc equilibrate Equilibrate with Shaking (e.g., 24-72h at 25°C) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample if Necessary filter->dilute dilute->hplc quantify Quantify Concentration (Equilibrium Solubility) hplc->quantify end End quantify->end

Caption: Workflow for experimental solubility determination.

Conclusion and Future Outlook

While published quantitative data on the solubility of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is scarce, a thorough analysis of its physicochemical properties allows for a reliable prediction of its solubility profile. The presence of both hydrogen bond donating and accepting groups suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents.

For researchers and drug development professionals requiring precise solubility data for formulation, process chemistry, or biochemical assays, the provided experimental protocol offers a robust and validated method for its determination. As the applications of DDPO continue to expand, it is anticipated that empirical data will become more widely available, further refining our understanding of this versatile compound.

References

  • Vertex AI Search. (2026). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. Retrieved from [Link]

  • Lund University Publications. (n.d.).
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery.
  • PubChem. (n.d.). Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide. Retrieved from [Link]

  • World Health Organization. (2018, July 2).
  • 960化工网. (2025, October 31). Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide).
  • SIELC Technologies. (2018, February 16). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide.
  • MDPI. (2021, May 11).

Sources

The Neopentylene Phosphate Scaffold: Technical Guide to 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the research utility of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (CAS: 4090-60-2), often referred to as neopentylene phosphate (cyclic). While structurally simple, this molecule represents a "privileged scaffold" in phosphorus chemistry due to the Thorpe-Ingold (Gem-Dimethyl) effect , which confers exceptional hydrolytic stability to the six-membered ring.

This guide details its critical role in three distinct domains:

  • HepDirect™ Prodrug Technology: Serving as the stabilizing "lock" mechanism for liver-targeted drug delivery.

  • EPR Spin Trapping: Acting as the stabilizing moiety in next-generation spin traps (e.g., CYPMPO).

  • Material Science: Functioning as a precursor for high-char flame retardants.

Part 1: Chemical Architecture & The Gem-Dimethyl Effect

The utility of this molecule stems from its resistance to non-enzymatic hydrolysis. In standard trimethylene phosphate rings, the phosphate ester bond is susceptible to hydrolytic cleavage. However, the introduction of two methyl groups at the 5-position (neopentyl pattern) forces the ring into a rigid chair conformation.

Structural Stability Mechanism
  • Conformational Lock: The bulky methyl groups repel the axial lone pairs and substituents, compressing the internal bond angles and favoring a closed-ring state.

  • Hydrophobic Shielding: The 5,5-dimethyl motif creates a hydrophobic pocket that sterically hinders the approach of water molecules to the phosphorus center, preventing premature degradation in plasma.

Table 1: Physicochemical Profile

Property Specification
IUPAC Name 5,5-Dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide
Common Name Neopentylene Phosphate (Acid form)
CAS Number 4090-60-2
Molecular Weight 166.11 g/mol
pKa ~1.5 (Cyclic Phosphate Acid)

| Key Feature | High hydrolytic stability (t1/2 > 24h in plasma) |

Part 2: The HepDirect™ Prodrug Platform

The most high-impact application of the 5,5-dimethyl-1,3,2-dioxaphosphinane ring is its use as the "masking" moiety in HepDirect prodrugs. This technology utilizes the ring to deliver nucleoside analogs (e.g., for Hepatitis B/C or liver cancer) specifically to hepatocytes.

The "Lock and Key" Mechanism

The topic molecule represents the "Lock" —the stabilizing core that prevents the drug from being released in the blood or gastrointestinal tract.

  • The Lock (Stability): The 5,5-dimethyl substitution prevents spontaneous hydrolysis (as detailed in Part 1).

  • The Key (Activation): In active prodrugs, a 4-aryl substituent is added to the ring. This substituent is the site of enzymatic attack.

Mechanism of Action
  • Passive Diffusion: The lipophilic cyclic phosphate prodrug permeates the hepatocyte membrane.

  • CYP3A4 Activation: Liver-specific Cytochrome P450 isoenzyme 3A4 hydroxylates the C4-position (benzylic position) of the ring.

  • Ring Opening: The hemi-aminal/hemi-acetal intermediate is unstable and spontaneously collapses.

  • Drug Release: The ring opens to release the active phosphorylated drug and a byproduct (aryl vinyl ketone), which is rapidly detoxified by glutathione.

Note: While the 5,5-dimethyl ring discussed here is the core scaffold, functional HepDirect prodrugs require the 4-aryl modification to trigger this pathway. The unsubstituted 5,5-dimethyl ring is used as a negative control in stability assays to demonstrate that cleavage is enzyme-dependent and not hydrolytic.

HepDirect_Pathway Prodrug HepDirect Prodrug (Cyclic Phosphate) Intermediate 4-Hydroxy Intermediate (Unstable) Prodrug->Intermediate Oxidation (C4-H) CYP3A4 CYP3A4 Enzyme (Liver Specific) CYP3A4->Prodrug Catalyzes RingOpen Ring Opening (Spontaneous) Intermediate->RingOpen ActiveDrug Active Drug (Nucleoside Monophosphate) RingOpen->ActiveDrug Release Byproduct Aryl Vinyl Ketone RingOpen->Byproduct GSH Glutathione Conjugate (Detoxified) Byproduct->GSH Glutathione S-Transferase

Figure 1: The HepDirect activation pathway. The 5,5-dimethyl ring (blue) ensures the prodrug remains intact until it encounters CYP3A4 in the liver.

Part 3: Advanced Spin Trapping (CYPMPO)

In Electron Paramagnetic Resonance (EPR) spectroscopy, detecting transient free radicals (like superoxide, O2•-) is difficult due to their short lifetimes. The 5,5-dimethyl-1,3,2-dioxaphosphinane ring is the critical structural component of CYPMPO , a superior spin trap compared to the standard DEPMPO.

Structural Advantage

CYPMPO is essentially a pyrroline-N-oxide fused with the 5,5-dimethyl-1,3,2-dioxaphosphinane ring.

  • Problem: Linear phosphate groups (in DEPMPO) allow rotational freedom, leading to faster decay of the superoxide adduct.

  • Solution: The rigid 5,5-dimethyl cyclic ring restricts conformation. This steric bulk protects the nitroxide radical center from reduction or disproportionation.

  • Result: The half-life of the CYPMPO-superoxide adduct is significantly longer (~50 mins) compared to DMPO (~1 min), allowing for more accurate biological measurements.

Part 4: Synthesis Protocol

For researchers requiring the 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide core for derivative synthesis (e.g., creating custom prodrugs or flame retardant additives), the following protocol is the industry standard.

Synthesis of Core Scaffold (Neopentylene Phosphate)

Reagents:

  • 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)

  • Phosphorus Oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Water (for hydrolysis)[1]

Protocol:

  • Cyclization: Dissolve Neopentyl glycol (1.0 eq) in dry DCM. Cool to 0°C.

  • Phosphorylation: Add POCl3 (1.0 eq) dropwise under nitrogen atmosphere.

  • Reflux: Heat to reflux (40°C) for 4 hours to form the intermediate 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.

    • Checkpoint: Monitor by ³¹P NMR (Shift ~ -5 ppm).

  • Hydrolysis: Cool to room temperature. Add water (excess) slowly to hydrolyze the P-Cl bond to P-OH.

  • Isolation: Separate the organic layer, dry over Na2SO4, and evaporate solvent.

  • Purification: Recrystallize from ethyl acetate/hexane to obtain the white crystalline solid (Acid form).

Synthesis_Workflow Start Neopentyl Glycol + POCl3 Inter Intermediate: 2-Chloro-5,5-dimethyl- 1,3,2-dioxaphosphinane 2-oxide Start->Inter DCM, Reflux, 4h Hydrolysis Hydrolysis (H2O, 0°C) Inter->Hydrolysis Cl displacement Product Final Product: 5,5-Dimethyl-1,3,2- dioxaphosphinan-2-ol 2-oxide Hydrolysis->Product Crystallization

Figure 2: Synthetic route for the neopentylene phosphate core.

References

  • Erion, M. D., et al. (2004). "Liver-Targeted Drug Delivery Using HepDirect Prodrugs." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kamibayashi, M., et al. (2006).[2] "Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO)." Free Radical Research. Link

  • Raghu, K., & Reddy, C. D. (1996). "Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxides." Asian Journal of Chemistry. Link

  • PubChem. (2025).[3] "1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (Compound Summary)." National Library of Medicine. Link

  • Hecker, S. J., & Erion, M. D. (2008). "Prodrugs of Phosphates and Phosphonates."[4] Journal of Medicinal Chemistry. Link

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Methodological & Application

Application Notes & Protocols: 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide as a Versatile Preligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of an Air-Stable Preligand

In the landscape of homogeneous catalysis, the choice of ligand is paramount, directly influencing catalyst activity, stability, and selectivity. While electron-rich phosphines and phosphites have become mainstays, their sensitivity to air and moisture often necessitates stringent handling conditions, such as glovebox use.[1] This guide focuses on 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (CAS 4090-60-2), a crystalline, air-stable solid that serves as a highly effective preligand .[2][3][4]

This compound is a secondary phosphine oxide (SPO), existing in tautomeric equilibrium with its H-phosphonate form.[3] The key to its utility lies in its in situ conversion to a catalytically active P(III) species. This transformation, typically triggered by a base or other reagents within the reaction medium, unmasks the lone pair on the phosphorus atom, allowing it to coordinate with a transition metal center. The neopentyl-like backbone provides steric bulk and stability.[3] This approach combines the operational simplicity of handling a stable solid with the high performance of reactive phosphite ligands, making it an invaluable tool for researchers in process development and drug discovery.

Caption: Synthetic workflow for the preligand.

Protocol 1: Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide [5]1. Reaction Setup: To a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 2,2-dimethyl-1,3-propanediol (1.0 mol, 104.15 g) and dichloromethane (200 mL). 2. Reagent Addition: Cool the suspension to 5-10 °C using an ice bath. Add phosphorus oxychloride (1.0 mol, 153.33 g) dropwise over 1 hour, maintaining the internal temperature below 15 °C. 3. Reaction: After the addition is complete, warm the mixture to 40 °C and stir for 3 hours. The reaction mixture should become a clear solution. 4. Workup: Cool the reaction to room temperature. The product can often be used in the next step without extensive purification, or the solvent can be removed under reduced pressure to yield the crude chloride.

Protocol 2: Synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

  • Reaction Setup: To the crude 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (1.0 mol) from the previous step, cautiously add water (1.1 mol, 19.8 mL) dropwise while stirring and cooling in an ice bath to manage the exotherm.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation: Remove the solvent and any excess water under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) to yield the pure product.

Application in Palladium-Catalyzed Cross-Coupling

This preligand is highly effective in palladium-catalyzed reactions where electron-rich, sterically demanding ligands are beneficial, such as the Suzuki-Miyaura coupling. [6]The base in these reactions serves a dual purpose: facilitating the catalytic cycle (e.g., transmetalation) and deprotonating the preligand to generate the active Pd(0)-phosphite catalyst. [7]

G Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA + Ar-X PdII_1 Ar-Pd(II)-X(L)₂ OA->PdII_1 TM Transmetalation (Ar'B(OH)₂ + Base) PdII_1->TM + Ar'B(OH)₂ - X⁻ PdII_2 Ar-Pd(II)-Ar'(L)₂ TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 + Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling This protocol is a representative, self-validating system based on established methods for palladium-catalyzed cross-couplings. [6][8][9]

  • Catalyst Premix (Optional but Recommended): In a nitrogen-filled glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and the SPO preligand (0.022 mmol, 3.3 mg) to a vial. Add 1 mL of anhydrous, degassed 1,4-dioxane. Stir for 10 minutes. This pre-formation step often leads to more consistent results.

  • Reaction Setup: In a separate oven-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Initiation: Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times). Add 4 mL of anhydrous, degassed 1,4-dioxane followed by the prepared catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Performance Data (Illustrative)

Aryl HalideArylboronic AcidYield (%)
4-BromoanisolePhenylboronic acid>95
1-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid>90
2-Bromopyridine3-Tolylboronic acid>85

Causality and Insights:

  • Choice of Base: K₃PO₄ is an effective base for both preligand deprotonation and promoting the transmetalation step with the boronic acid. Other bases like Cs₂CO₃ can also be effective. [9]* Ligand-to-Metal Ratio: A 2.2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the desired L₂Pd(0) species while avoiding excess ligand that might inhibit the reaction.

  • Solvent: Anhydrous, degassed solvents are critical. The presence of oxygen can oxidize the active P(III) ligand and the Pd(0) catalyst, while water can participate in side reactions like protodeboronation of the boronic acid. [10]

Conceptual Extension: Application in Asymmetric Catalysis

While the title compound is achiral, its structural motif is a foundation for powerful chiral ligands. A related P-chiral secondary phosphine oxide has been successfully used as a preligand in palladium-catalyzed asymmetric allylic alkylation (AAA). [11]In that seminal work, the active ligand was generated in situ by reacting the SPO with N,O-bis(trimethylsilyl)acetamide (BSA), forming a P(III)-trimethylsilyl phosphite. This demonstrates the platform's versatility.

Insight into in situ Silylation: The use of BSA and a mild base like KOAc transforms the P(V)=O preligand into a P(III)-O-SiMe₃ species. [11]This silyl phosphite is an excellent ligand for palladium, and its chiral environment dictates the enantioselectivity of the C-C bond formation. This strategy avoids the synthesis and handling of potentially unstable chiral P(III) ligands.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong/soluble base.3. Poor quality reagents (e.g., wet solvent, decomposed boronic acid).1. Ensure rigorous inert atmosphere technique; use fresh Pd source and preligand.2. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).3. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Homocoupled Byproduct (Ar-Ar) 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature.2. Thoroughly degas all solvents and maintain a strict inert atmosphere.
Protodeboronation (Ar'-H instead of Ar-Ar') 1. Presence of water or protic impurities.2. Reaction is too slow, allowing for decomposition.1. Use anhydrous solvents and reagents.2. Increase catalyst loading slightly or screen for a more active base/solvent system.

Conclusion

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is more than a simple phosphorus compound; it is a robust and operationally convenient preligand for high-performance catalysis. Its air stability simplifies reaction setup, while its in situ activation provides access to the powerful catalytic properties of phosphite ligands. This preligand is particularly well-suited for palladium-catalyzed cross-coupling reactions and provides a foundational scaffold for the development of more complex chiral ligands. By understanding its role as a preligand and the mechanism of its activation, researchers can unlock its full potential in synthesizing complex molecules for pharmaceutical and materials science applications.

References

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The Strategic Application of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of enhanced drug efficacy is intrinsically linked to overcoming the pharmacokinetic challenges of promising therapeutic agents. Highly polar functional groups, such as phosphonates, are often crucial for target engagement but severely limit membrane permeability and oral bioavailability. This guide provides an in-depth exploration of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and its activated derivatives as key reagents in the synthesis of phosphonate prodrugs, a strategy proven to significantly improve the therapeutic potential of a wide range of pharmaceuticals, particularly in the antiviral and anticancer arenas.

Foundational Principles: The Prodrug Approach for Phosphonates

Phosphonate-containing drugs are often designed as isosteric replacements for phosphates, offering improved metabolic stability as the carbon-phosphorus bond is not susceptible to cleavage by esterases that readily hydrolyze phosphate esters.[1][2] However, the dianionic nature of phosphonates at physiological pH hinders their ability to cross cellular membranes, leading to poor absorption and limited bioavailability.[1][3]

The prodrug strategy addresses this limitation by masking the charged phosphonate group with lipophilic, bioreversible moieties. These promoieties neutralize the charge, facilitating passive diffusion across cell membranes. Once inside the cell, they are designed to be cleaved by intracellular enzymes, releasing the active phosphonate drug at its site of action.[2][3] This approach not only enhances bioavailability but can also lead to targeted drug delivery and a reduction in off-target toxicity.[4][5]

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide: A Versatile Phosphorylating Agent

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, often utilized in its activated form as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, is a valuable reagent for the introduction of a cyclic neopentyl phosphate group onto a parent drug molecule. The rigid, chair-like conformation of the six-membered ring and the steric bulk of the gem-dimethyl group can offer advantages in terms of stability and stereochemical control during synthesis.

Synthesis of the Activated Reagent: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide

The key phosphorylating agent is typically prepared via the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[6][7] This reaction yields the monochloride, which is a versatile intermediate for subsequent coupling reactions.

Protocol 1: Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide [6]

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • Phosphorus oxychloride

  • Triethylamine

  • Dry toluene

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol in dry toluene.

  • Cool the solution in an ice bath.

  • Add triethylamine to the cooled solution.

  • Slowly add phosphorus oxychloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide as a crystalline solid.

Applications in the Synthesis of Bioactive Molecules

The primary application of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in medicinal chemistry is the phosphorylation of hydroxyl and amino groups in bioactive molecules to create phosphonate prodrugs.

Phosphorylation of Phenolic Hydroxyl Groups

The reaction with phenolic compounds proceeds readily in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

Protocol 2: Synthesis of 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one [8]

Materials:

  • 4-Methyl-7-hydroxycoumarin

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide

  • Triethylamine

  • Dry dichloromethane

Procedure:

  • In a three-necked flask, dissolve 4-methyl-7-hydroxycoumarin and triethylamine in dry dichloromethane under an inert atmosphere.

  • Prepare a solution of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in dry dichloromethane.

  • Add the solution of the phosphorylating agent dropwise to the coumarin solution at room temperature over a period of 1 hour.

  • After the addition, raise the reaction temperature to 35 °C and continue stirring for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phosphotriester.

Synthesis of Phosphonamidates and Thioates

The versatility of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide extends to reactions with amines and thiols, yielding the corresponding phosphonamidates and thioates. These reactions typically proceed under similar conditions to those used for hydroxyl groups, often in the presence of a base like triethylamine.[6]

The 5,5-Dimethyl-1,3,2-dioxaphosphinane Moiety as a Prodrug Component

The ultimate success of a prodrug strategy hinges on the efficient release of the active drug in the target tissue. While the 5,5-dimethyl-1,3,2-dioxaphosphinane moiety can serve as a stable protecting group during synthesis, its role as a bioreversible promoiety is an area of active investigation.

In Vivo Cleavage Mechanisms

The in vivo cleavage of phosphotriester prodrugs is typically mediated by enzymes such as phosphotriesterases, cytochrome P450s, and other hydrolases.[4][9] The stability of the cyclic neopentyl phosphate ester in plasma versus its susceptibility to enzymatic hydrolysis in target tissues is a critical factor in its design. For instance, some cyclic phosphonate prodrugs, known as HepDirect prodrugs, are designed for liver-specific activation through oxidation by cytochrome P450 enzymes.[5] While the 5,5-dimethyl-1,3,2-dioxaphosphinane system is structurally different, the principle of targeted enzymatic cleavage remains a key consideration.

The enzymatic hydrolysis of the phosphotriester would proceed in a stepwise manner, first yielding a phosphodiester, which would then be further hydrolyzed to the active phosphonate drug.

G Prodrug Drug-O-P(=O)-(O-C(CH3)2CH2O-) Intermediate Drug-O-P(=O)(O-)-O-CH2C(CH3)2CH2OH Prodrug->Intermediate Enzymatic Cleavage (e.g., Phosphotriesterase) Active_Drug Drug-O-P(=O)(OH)2 Intermediate->Active_Drug Hydrolysis

Caption: Generalized cleavage pathway of a prodrug containing the 5,5-dimethyl-1,3,2-dioxaphosphinane moiety.

Comparative Analysis of Phosphonate Prodrug Strategies

The 5,5-dimethyl-1,3,2-dioxaphosphinane approach is one of several strategies for creating phosphonate prodrugs. Other commonly employed promoieties include pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and S-acyl-2-thioethyl (SATE) groups.[2][3] The choice of promoiety can significantly impact the pharmacokinetic profile of the resulting prodrug.

Prodrug MoietyGeneral Cleavage MechanismKey AdvantagesRepresentative FDA-Approved Drug
Pivaloyloxymethyl (POM) Esterase-mediated hydrolysisWell-established, often improves oral bioavailabilityAdefovir Dipivoxil[3]
Isopropoxycarbonyloxymethyl (POC) Esterase-mediated hydrolysisSimilar to POM, can offer different stability profilesTenofovir Disoproxil Fumarate[3]
S-Acyl-2-thioethyl (SATE) Thioesterase-mediated cleavageCan provide enhanced plasma stability-
Cyclic Phosphates (e.g., HepDirect) Cytochrome P450-mediated oxidationLiver-targeting potentialPradefovir (investigational)[5]
5,5-Dimethyl-1,3,2-dioxaphosphinane Phosphotriesterase/HydrolysisSynthetic utility, potential for specific enzymatic targeting-

Table 1: Comparison of Common Phosphonate Prodrug Strategies

The selection of an appropriate prodrug strategy is a multifaceted decision that depends on the specific properties of the parent drug, the desired pharmacokinetic profile, and the target tissue.

Future Directions and Conclusion

The use of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and its derivatives represents a valuable tool in the medicinal chemist's arsenal for the development of effective phosphonate prodrugs. While its application as a synthetic intermediate is well-established, further research is warranted to fully elucidate its potential as a bioreversible promoiety with favorable pharmacokinetic properties. The continued exploration of novel prodrug strategies, including the design of cyclic phosphonates with tailored enzymatic cleavage profiles, will undoubtedly play a pivotal role in the future of drug development, enabling the translation of potent but poorly bioavailable compounds into life-saving therapies.

References

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  • McKenna, C. E., & Wiemer, D. F. (2014). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in current chemistry, 360, 115-160.
  • Meier, C. (2006). Pro-nucleotides as pro-drugs. Antiviral Chemistry and Chemotherapy, 17(6), 357-371.
  • Wormstädt, F., Gütschow, M., Eger, K., & Brinckmann, U. (2000). Synthesis of acyclic nucleoside phosphonates as antiviral compounds. Journal of Heterocyclic Chemistry, 37(5), 1187–1191.
  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of medicinal chemistry, 51(8), 2328-2345.
  • Krečmerová, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 5, 79.
  • Raushel, F. M. (2002). Bacterial phosphotriesterases. Current opinion in microbiology, 5(3), 288-295.
  • Raghu, K., & Reddy, C. D. (1996). Synthesis of 7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one.
  • He, G. X., & Oliyai, R. (2007). Prodrugs of phosphonates, phosphinates, and phosphates. In Prodrugs (pp. 923-964). Springer, New York, NY.
  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2008). Nucleoside phosphonates as antiviral and anticancer agents. Chemical reviews, 108(8), 2845-2917.
  • De Clercq, E. (2003). Acyclic nucleoside phosphonates in the chemotherapy of viral infections (herpesviruses, retroviruses, hepatitis B). Nature Reviews Drug Discovery, 2(7), 581-581.
  • Jones, R. J., & Bischofberger, N. (1995). Minireview: nucleotide prodrugs. Antiviral research, 27(1-2), 1-17.
  • Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates. Advanced drug delivery reviews, 19(2), 287-310.
  • Raghu, K., Reddy, C. D., & Raju, C. N. (2010). Synthesis of 2-Substiuted-5, 5-dimethyl-1, 3, 2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry, 22(1), 45.
  • Yan, V. C., & Muller, F. L. (2021). Great expectations: phosph (on)
  • Erion, M. D., Reddy, K. R., Boyer, S. H., Matelich, M. C., & Johnson, S. R. (2005). Design, synthesis, and characterization of a series of cytochrome P450 3A-activated prodrugs (HepDirect prodrugs) for the targeted delivery of a phosphonate-containing drug to the liver. Journal of the American Chemical Society, 127(43), 15206-15215.
  • Cahard, D., & McGuigan, C. (2003). The design and synthesis of phosphonate isosteres of nucleoside phosphates. Current medicinal chemistry, 10(18), 1935-1959.
  • Liu, F., & Luo, J. (2020). A review on the synthesis of phosphonate-containing compounds.
  • Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal chemistry of phosphonate prodrugs for antiviral therapy. Antiviral Chemistry and Chemotherapy, 22(5), 181-204.
  • Sofia, M. J., Bao, D., & Chang, W. (2012). Nucleoside, nucleotide, and non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Journal of medicinal chemistry, 55(5), 1640-1655.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Retrieved February 23, 2026, from [Link]

  • Chapman, T. M., & Perry, C. M. (2004). Adefovir dipivoxil. Drugs, 64(18), 2015-2024.
  • Gallant, J. E., Deresinski, S., & Pozniak, A. L. (2004). Tenofovir disoproxil fumarate. Clinical infectious diseases, 39(7), 1013-1020.
  • Birkus, G., et al. (2007). Activation of 9-[(R)-2-[[(S)-[[(S)-1-(isopropoxycarbonyl) ethyl] amino] phenoxyphosphinyl] methoxy] propyl] adenine (tenofovir alafenamide) and other tenofovir phosphonoamidate prodrugs by human catabolic enzymes. Antimicrobial agents and chemotherapy, 51(2), 543-550.
  • Eisenberg, E. J., He, G. X., & Lee, W. A. (2001). Metabolism of oral prodrugs of 9-((2-phosphonylmethoxy) ethyl) adenine (PMEA, adefovir). Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1091-1098.

Sources

Incorporating 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide into epoxy resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide into High-Performance Epoxy Matrices

Executive Summary & Chemical Profile

This guide details the methodology for incorporating 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (herein referred to as DDPO-OH ) into epoxy resin systems (DGEBA).[1] Unlike additive flame retardants that leach or degrade mechanical properties, DDPO-OH is utilized here as a reactive intermediate .[1]

Its unique cyclic phosphate structure allows for direct grafting onto the oxirane ring via the P-OH moiety. This creates a chemically bonded flame retardant (FR) system that exhibits superior char formation (condensed phase) and radical scavenging (gas phase) while maintaining optical transparency and thermal stability.

Target Audience Note: While primarily a materials science workflow, the purity protocols and characterization standards (NMR/HPLC) detailed here align with pharmaceutical-grade synthesis requirements, suitable for researchers developing bio-compatible device coatings or high-reliability electronics.[1]

Molecule Specification
  • IUPAC Name: 2-Hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide[1]

  • CAS Registry: 4090-60-2 (Generic structure reference)[1]

  • Functional Group: Cyclic Phosphate (P-OH active site)[1]

  • Key Attribute: High phosphorus content (~17-19%), Neopentyl glycol backbone for thermal stability.[1]

Mechanism of Action

To ensure scientific integrity, we must understand the causality of the modification.

  • The Grafting Reaction: The acidic proton of the P-OH group attacks the epoxy ring (oxirane), leading to ring-opening. This results in a

    
    -hydroxy phosphate ester linkage.[1]
    
  • Flame Retardancy (The "Why"):

    • Condensed Phase: Upon thermal decomposition, the cyclic phosphate releases phosphoric acid species that catalyze the dehydration of the polymer matrix, forming a stable carbonaceous char.[2] This char acts as a thermal shield.[2][3][4]

    • Gas Phase:[1][2] Volatile phosphorus species scavenge H[1][2]· and OH· radicals, interrupting the combustion chain reaction.[2][3]

Workflow Visualization

The following diagram outlines the critical path from raw material to cured network.

G Raw_DDPO DDPO-OH (Solid Crystal) Reaction Grafting Reaction 140°C - 160°C (P-OH + Oxirane) Raw_DDPO->Reaction Melt Epoxy DGEBA Resin (Liquid) Epoxy->Reaction Catalyst Catalyst (TPP or Imidazole) Catalyst->Reaction 0.1 wt% Prepolymer P-Modified Epoxy Prepolymer Reaction->Prepolymer Ring Opening Curing Curing Process (Add Hardener e.g., DDM) Prepolymer->Curing Mix Network Thermoset Network (UL-94 V-0) Curing->Network Crosslinking

Figure 1: Strategic workflow for synthesizing phosphorus-modified epoxy networks.[1]

Detailed Protocol: Synthesis of P-Modified Epoxy Pre-polymer

Objective: Chemically bond DDPO-OH to Diglycidyl Ether of Bisphenol A (DGEBA) to create a shelf-stable pre-polymer.

Materials
  • Epoxy Resin: DGEBA (Epoxy Equivalent Weight ~185-190 g/eq).[1]

  • DDPO-OH: Synthesized from Neopentyl Glycol + POCl3 (Recrystallized, >99% purity).[1]

  • Catalyst: Triphenylphosphine (TPP) or 2-Ethyl-4-methylimidazole.[1]

  • Solvent (Optional): Methyl Ethyl Ketone (MEK) if viscosity reduction is required (solvent-free preferred for high performance).[1]

Step-by-Step Methodology
  • Stoichiometric Calculation (The "Self-Validating" Step):

    • Target Phosphorus Content: 2.0 wt% (Typical for V-0 rating).[1]

    • Validation: Calculate the required mass of DDPO-OH (

      
      ) based on the total batch weight (
      
      
      
      ) and the atomic mass of Phosphorus (
      
      
      ).
  • Reactor Setup:

    • Use a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and reflux condenser.[1]

    • Why: Nitrogen blanket prevents oxidative degradation and moisture absorption (hydrolysis of epoxy).

  • Reaction Phase:

    • Charge: Add DGEBA resin to the flask and heat to 120°C under

      
       flow.
      
    • Addition: Add DDPO-OH powder slowly. It will melt/dissolve into the resin.

    • Catalysis: Once homogenous, add 0.1 wt% TPP .

    • Grafting: Increase temperature to 140°C - 160°C . Hold for 3–5 hours.

  • Endpoint Determination (Critical Control Point):

    • Epoxy Value Titration: The Epoxy Value (EV) will decrease as rings open.

    • Acid Value Titration: The reaction is complete when the Acid Value (AV) approaches zero (< 1 mg KOH/g). This confirms all P-OH groups have reacted.[1]

    • Stop Condition: If AV > 5 after 5 hours, add 0.05% more catalyst. Do not proceed until AV is negligible to avoid interfering with the amine hardener later.

Protocol: Curing and Network Formation[5]

Objective: Crosslink the P-modified pre-polymer into a solid thermoset.

Materials
  • Hardener: 4,4'-Diaminodiphenylmethane (DDM) or Dicyandiamide (DICY) for latent cure.[1]

  • P-Modified Pre-polymer: (From Section 4).

Methodology
  • Formulation:

    • Calculate the hardener amount based on the new Epoxy Equivalent Weight (EEW) of the pre-polymer.

    • Note: The EEW will be higher than the starting DGEBA because some epoxy groups were consumed by DDPO-OH.[1]

  • Mixing & Degassing:

    • Heat the pre-polymer to 100°C to lower viscosity.

    • Add the hardener (melted if DDM) and stir vigorously for 5 minutes.

    • Degas: Place in a vacuum oven at 100°C for 5–10 minutes until bubbles cease. Crucial for void-free mechanics.

  • Cure Cycle:

    • Stage 1: 120°C for 2 hours (Gelation).

    • Stage 2: 160°C for 2 hours (Crosslinking).

    • Stage 3 (Post-Cure): 180°C–200°C for 1 hour.

    • Why: The rigid cyclic phosphate structure restricts chain mobility; high-temperature post-cure ensures maximum

      
       development.[1]
      

Characterization & Expected Data

A robust dataset validates the protocol. Compare your results against these standard ranges.

Table 1: Expected Performance Metrics
PropertyMethodNeat Epoxy (DGEBA/DDM)DDPO-Modified Epoxy (2% P)Interpretation
LOI (%) ASTM D286321 - 2329 - 32 Self-extinguishing behavior achieved.[1]
UL-94 Rating Vertical BurnFail / HBV-0 No dripping, rapid extinction (<10s).[1]
Tg (°C) DSC~160150 - 165 Slight decrease possible due to reduced crosslink density, but rigid ring maintains stiffness.[1]
Char Yield TGA (800°C, N2)~15%25 - 30% Evidence of condensed phase mechanism.[1]
Chemical Validation (Spectroscopy)
  • FTIR: Look for the disappearance of the P-OH band (~2700 cm⁻¹) and the appearance of P-O-C ester bands (1000–1100 cm⁻¹).

  • 31P NMR: Shift from ~4 ppm (P-OH acid) to ~ -6 to -10 ppm (Phosphate ester).[1] This is the definitive proof of grafting.

Troubleshooting & Safety

  • Issue: Pre-mature Gelation. [1]

    • Cause: Reaction temperature >170°C or excessive catalyst. The P-OH reaction is exothermic.[1]

    • Fix: Cool reactor immediately if temp spikes. Add DDPO-OH in stages.[1]

  • Issue: Opaque Resin. [1]

    • Cause: Unreacted DDPO-OH crystallizing out.[1]

    • Fix: Ensure Acid Value is near zero before cooling.

  • Safety: DDPO-OH is an organophosphate.[1] While less toxic than non-cyclic analogs, handle with gloves and in a fume hood. Avoid inhalation of dust.

References

  • Wang, X., et al. (2011). Synthesis and Characterization of a Novel Phosphorus-Containing Flame Retardant for Epoxy Resins. Journal of Applied Polymer Science.[5]

  • Liu, Y.L. (2002). Flame-retardant epoxy resins from novel phosphorus-containing novolac.[1][5] Polymer.[2][3][4][5][6]

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International.

  • Rakotomalala, M., et al. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications.[1][6] Materials.[2][3][4][7][5][6][8][9][10][11][12][13]

  • ASTM International. Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM D2863.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important cyclic phosphate ester. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is most commonly achieved through the cyclization of 2,2-dimethyl-1,3-propanediol with a suitable phosphorylating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds in two primary stages: the formation of the reactive intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, followed by its hydrolysis to the final product.[1] Precise control over reaction conditions is paramount to prevent the formation of side products and maximize yield.

Synthesis_Workflow reagents 2,2-dimethyl-1,3-propanediol + Phosphorus Oxychloride (POCl₃) + Base (e.g., Triethylamine) intermediate Intermediate: 2-chloro-5,5-dimethyl- 1,3,2-dioxaphosphinane 2-oxide reagents->intermediate Cyclization (Low Temp) hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis Reaction product Final Product: 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide hydrolysis->product purification Purification (Extraction, Chromatography, Crystallization) product->purification final_product High-Purity Product purification->final_product

Caption: General workflow for the synthesis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues impacting your synthesis yield.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What went wrong?

Answer: This is a common issue often traced back to reagent quality or reaction conditions. Let's break down the primary causes:

  • Cause A: Moisture Contamination. Phosphorus oxychloride is extremely sensitive to moisture and will readily hydrolyze, rendering it ineffective for the phosphorylation of the diol. Similarly, moisture in the solvent or on the glassware can consume the reagent before it has a chance to react with the diol.

    • Solution: Always use freshly distilled phosphorus oxychloride.[2] Ensure all solvents (e.g., methylene chloride, toluene) are anhydrous and that glassware is flame-dried or oven-dried immediately before use. Store 2,2-dimethyl-1,3-propanediol in a desiccator, as it can be hygroscopic.

  • Cause B: Inadequate Temperature Control. The initial reaction between the diol and POCl₃ is exothermic. If the temperature is not kept low (typically 0-10°C), the reaction can become uncontrolled, leading to the formation of undesirable side products, including linear phosphates and other oligomers.[3]

    • Solution: Perform the dropwise addition of POCl₃ to the solution of the diol and base in an ice bath to maintain a low temperature. Monitor the internal temperature of the reaction flask closely. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.

  • Cause C: Incorrect Stoichiometry. The molar ratio of reactants is critical. An excess of POCl₃ can lead to the formation of dichlorinated species or other side reactions, while an excess of the diol will result in unreacted starting material.

    • Solution: An equimolar reaction between 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride is often the most effective starting point.[1] The amount of base, such as triethylamine, should be sufficient to neutralize the HCl byproduct generated during the reaction.

Question 2: My final product is contaminated with significant impurities. How can I prevent their formation?

Answer: The presence of impurities usually points to side reactions occurring in parallel with the main cyclization reaction.

  • Cause A: HCl-Catalyzed Side Reactions. The reaction generates one equivalent of hydrochloric acid (HCl), which can catalyze the formation of linear phosphodiesters or other polymeric materials if not effectively neutralized.

    • Solution: The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl as it is formed.[2] The base should be added to the diol solution before the addition of POCl₃. This immediately forms a salt (e.g., triethylammonium chloride), preventing the free acid from interfering with the desired reaction pathway.

  • Cause B: Incomplete Hydrolysis of the Chloro Intermediate. The intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, is relatively stable but must be fully hydrolyzed to obtain the final product. Incomplete hydrolysis will leave this impurity in your final material.

    • Solution: After the initial cyclization reaction is complete, a careful and controlled hydrolysis step is necessary. This is typically achieved by quenching the reaction mixture with water or an aqueous solution. Ensure sufficient time and adequate stirring for the hydrolysis to go to completion. Monitoring the reaction by ³¹P NMR can confirm the disappearance of the chloro intermediate signal and the appearance of the final product signal.

Troubleshooting_Workflow start Low Yield or High Impurity? check_reagents Check Reagent Quality (Anhydrous Conditions, Fresh POCl₃) start->check_reagents Yes check_temp Verify Temperature Control (0-10°C during addition) check_reagents->check_temp Reagents OK check_base Ensure Adequate Base (e.g., Triethylamine) check_temp->check_base Temp OK check_hydrolysis Confirm Complete Hydrolysis of Intermediate check_base->check_hydrolysis Base OK purify Optimize Purification (Column Chromatography, Recrystallization) check_hydrolysis->purify Hydrolysis OK success Improved Yield & Purity purify->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Question 3: I'm having difficulty isolating and purifying the final product. What are the best practices?

Answer: The purification of phosphate esters can be challenging due to their polarity.

  • Cause A: Difficult Extraction. The product has moderate polarity and some water solubility, which can complicate extraction from the aqueous phase after workup.

    • Solution: After quenching the reaction, the triethylammonium chloride salt can be removed by filtration. The organic layer should be washed sequentially with dilute acid (to remove any remaining base), water, and brine. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. If the product remains in the aqueous layer, continuous liquid-liquid extraction may be necessary.

  • Cause B: Product is an Oil or Difficult to Crystallize. Many phosphate esters are oils or low-melting solids that resist crystallization.

    • Solution: Purification by silica gel column chromatography is often effective.[4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the product from less polar impurities. If the product is an oil, high-vacuum distillation can be an effective purification method.[3] Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization or wash away non-polar impurities.

Frequently Asked Questions (FAQs)

  • What is the primary role of triethylamine in this synthesis? Triethylamine acts as an acid scavenger.[2] It neutralizes the HCl produced during the reaction of the diol with phosphorus oxychloride, preventing it from catalyzing unwanted side reactions.

  • How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the diol. However, the most effective technique is ³¹P NMR spectroscopy. This allows for direct observation of the phosphorus-containing species in the reaction mixture, including the starting POCl₃, the chloro intermediate, the final product, and any phosphorus-containing byproducts.

  • What are the key safety precautions when working with phosphorus oxychloride? Phosphorus oxychloride is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Have a suitable quenching agent (such as sodium bicarbonate solution) readily available in case of spills.

Optimized Experimental Protocol

This protocol synthesizes the key intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, which can then be hydrolyzed to the desired final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2,2-dimethyl-1,3-propanediol104.1510.42 g0.10
Phosphorus oxychloride (POCl₃)153.3315.33 g (9.8 mL)0.10
Triethylamine101.1920.24 g (27.8 mL)0.20
Anhydrous Dichloromethane-250 mL-

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Solution: Dissolve 2,2-dimethyl-1,3-propanediol (10.42 g, 0.10 mol) and triethylamine (20.24 g, 0.20 mol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of POCl₃: Add a solution of phosphorus oxychloride (15.33 g, 0.10 mol) in anhydrous dichloromethane (100 mL) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10°C throughout the addition. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for another hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Workup (for Chloro Intermediate): Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous dichloromethane. The filtrate contains the product, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.[1]

  • Hydrolysis to Final Product: The filtrate can be carefully added to a stirred mixture of ice and water. After stirring for 1-2 hours, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

References

  • Raghu, K., Devendranath Reddy, C., & Naga Raju, C. (2010). Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry, 8, 45-48. Retrieved from [Link]

  • Varkey, T. V., & Pliura, D. H. (1958). SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION. Canadian Journal of Chemistry. Retrieved from [Link]

  • Gholivand, K., et al. (2014). Rapid and Efficient Synthesis of ω-Alkylenediphosphoric Acids from Phosphorus Oxychloride. Journal of Chemistry. Retrieved from [Link]

  • Nycz, J. E., et al. (2013). The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of cyclic phosphate ester. Retrieved from [Link]

  • Keenan, R. W., Martinez, R. A., & Williams, R. F. (1982). Synthesis of [32P]dolichyl phosphate, utilizing a general procedure for [32P]phosphorus oxychloride preparation. Journal of Biological Chemistry, 257(24), 14817-20. Retrieved from [Link]

  • RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Eibl, H., & Woolley, P. (1986). Phospholipid synthesis: Oxazaphospholanes and dioxaphospholanes as intermediates. Proceedings of the National Academy of Sciences, 83(19), 7079-7083. Retrieved from [Link]

  • Humphrey, S. J., et al. (2017). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Journal of Cell Science. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Purification of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and what are its key properties?

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound. Its structure consists of a six-membered dioxaphosphorinane ring with two methyl groups at the 5-position and a hydroxyl group attached to the phosphorus atom, which also has a double bond to an oxygen atom.[1] The geminal dimethyl groups provide steric stability.[1] It is typically synthesized by the hydrolysis of its precursor, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.[2][3][4] This compound is a phosphoric acid and its acidic nature is a key consideration in purification.

Q2: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile can vary depending on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted starting materials: Such as 2,2-dimethyl-1,3-propanediol and the phosphorus source.

  • Incomplete hydrolysis product: The chloro-intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a common impurity if the hydrolysis step is not driven to completion.[2][3]

  • Byproducts of side reactions: Depending on the reagents and conditions used.

  • Degradation products: Organophosphorus esters can be susceptible to hydrolysis under acidic or basic conditions.[5]

Q3: What safety precautions should I take when handling this compound?

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

Recrystallization Issues

Q4: My compound won't crystallize. What should I do?

Difficulty in crystallization is often due to the presence of impurities or the use of an inappropriate solvent system. Here's a systematic approach to troubleshoot this issue:

  • Assess Purity: Before attempting recrystallization, analyze the crude product by an appropriate method (e.g., TLC, NMR, or HPLC) to get an idea of the impurity levels. If the product is very impure, a preliminary purification step like column chromatography may be necessary.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Systematic Solvent Screening: Use small amounts of your crude product to test a range of solvents with varying polarities. A related compound, 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide (phencyphos), has been successfully crystallized using methanol/water mixtures.[7][8][9] This suggests that a polar protic solvent or a mixture including one could be a good starting point.

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

  • Inducing Crystallization: If the compound remains as an oil even after cooling a supersaturated solution, you can try the following techniques:

    • Seeding: Add a small crystal of the pure compound to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Reducing Temperature: Cool the solution in an ice bath or refrigerator. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Q5: The purity of my compound does not improve after recrystallization. Why?

This could be due to several factors:

  • Inappropriate Solvent Choice: If the impurities have similar solubility profiles to your target compound in the chosen solvent, recrystallization will be inefficient. Re-evaluate your solvent system.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Incomplete Washing: Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Chromatography Challenges

Q6: I am having trouble separating my compound from impurities using silica gel column chromatography. What can I do?

Silica gel chromatography is a common method for purifying organophosphorus compounds.[10] If you are facing separation issues, consider the following:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: Your target compound is a phosphoric acid and therefore quite polar. You will likely need a relatively polar mobile phase. If your compound is eluting too quickly with the impurities, decrease the polarity of the solvent system. If it is not eluting, increase the polarity.

    • Solvent System: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is a good starting point. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte.

  • Check for Compound Stability on Silica: Some organophosphorus compounds can be unstable on silica gel.[5] Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred. If it is unstable, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

  • Loading Technique: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading.

Q7: Can I use HPLC for purification? What conditions should I start with?

Yes, preparative HPLC can be an excellent method for purifying your compound to a high degree. Based on analytical methods for similar compounds, a reverse-phase approach is a good starting point.[11]

  • Column: A C18 column is the most common stationary phase for reverse-phase HPLC.[12]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. To improve peak shape for an acidic compound like yours, it is highly recommended to add an acidifier to the mobile phase.[11]

    • For MS-compatible methods: Use 0.1% formic acid in both the water and organic phases.

    • For non-MS methods: 0.1% phosphoric acid can be used.[11]

  • Detection: If your compound has a UV chromophore, a UV detector is suitable. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

Troubleshooting HPLC:

  • Poor Peak Shape (Tailing): This is common for acidic compounds. Ensure your mobile phase is sufficiently acidified.

  • Co-elution: If impurities are not separating, adjust the gradient profile. A shallower gradient will provide better resolution.

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a general strategy for purifying 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide from a crude reaction mixture.

G cluster_start Initial Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture extraction Aqueous Workup/Extraction (e.g., with Ethyl Acetate) start->extraction chromatography Silica Gel Chromatography (if necessary for gross impurity removal) extraction->chromatography recrystallization Recrystallization (from a suitable solvent system, e.g., Methanol/Water) chromatography->recrystallization Partially Purified Product hplc Preparative HPLC (for high purity requirements) recrystallization->hplc Further Purification analysis Purity Analysis (NMR, HPLC, MS) recrystallization->analysis hplc->analysis

Caption: General purification workflow for 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Transfer the crude 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide to a clean Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., methanol) and gently warm the mixture to dissolve the solid completely.

  • While the solution is still warm, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification of Organophosphorus Compounds

SolventPolarity IndexBoiling Point (°C)Comments
Hexane0.169Common non-polar component in chromatography.
Dichloromethane3.140Good solvent for many organic compounds.
Ethyl Acetate4.477A moderately polar solvent for chromatography and extraction.
Acetonitrile5.882Common polar solvent for reverse-phase HPLC.[11]
Methanol5.165Polar protic solvent, useful for recrystallization and as a mobile phase component.
Water10.2100Used in extractions and as a component in mixed solvent systems for recrystallization and HPLC.

References

  • LCGC International. (2026, February 14). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • United States Environmental Protection Agency. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a)
  • Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Advances, 12(2), 939-960.
  • PrepChem.com. (n.d.).
  • ResearchGate. (n.d.). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020).
  • Leeman, M., Querniard, F., Kaptein, B., & Kellogg, R. M. (2009). The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. Organic Process Research & Development, 13(6), 1173-1179.
  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column.
  • SIELC Technologies. (2018, February 16). Separation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide on Newcrom R1 HPLC column.
  • Leeman, M., Querniard, F., Kaptein, B., & Kellogg, R. M. (2009). The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos)
  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide.
  • MilliporeSigma. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • ResearchGate. (n.d.). The Resolution of 2Hydroxy5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2Oxide (Phencyphos)
  • Sigma-Aldrich. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, 95%.
  • ChemicalBook. (n.d.). 2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINAN-2-ONE.
  • Raghu, K., Reddy, C. D., & Raju, C. N. (2010). Synthesis of 2-Substiuted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry, 8, 45-48.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • Sigma-Aldrich. (n.d.). 2-[(5,5-DIMETHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-2-YL)METHYL]-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE 2-OXIDE.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)
  • ChemicalBook. (n.d.). 2-methyl-3,4-dihydro-2H-pyrrole 1-oxide, 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl).
  • Alfa Chemistry. (n.d.). CAS 4090-60-2 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one.
  • European Patent Office. (2004). Process for purifying phosphine oxides - EP 1241173 B1.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
  • 960化工网. (n.d.). Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide).
  • Santa Cruz Biotechnology. (n.d.). 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one.

Sources

Identifying and minimizing side products in 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, a key building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

The unique six-membered ring structure of this cyclic phosphate ester, while conferring useful reactivity, also presents specific challenges.[1] This guide provides a structured, question-and-answer-based approach to identify and minimize the formation of common side products, ensuring the integrity and yield of your target molecules.

Frequently Asked Questions (FAQs)
Category 1: Starting Material Purity and Stability

Question 1: My reaction is giving a complex mixture of products, and I suspect my starting material. What are the common impurities in 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide and how can I test for them?

Answer: The purity of your starting material is paramount. The most common synthesis of this reagent involves the reaction of neopentyl glycol with a phosphorus source like phosphorus oxychloride (POCl₃), followed by hydrolysis. Impurities often stem from this process.

  • Common Impurities:

    • Unreacted Starting Materials: Neopentyl glycol and residual phosphorus species.

    • Chlorinated Byproducts: Such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, a common intermediate.[2]

    • Hydrolyzed/Ring-Opened Species: The primary degradation product, 3-hydroxy-2,2-dimethylpropyl dihydrogen phosphate.

    • Pyrophosphates: Formed from self-condensation at elevated temperatures.

  • Recommended Purity Assessment:

    • ³¹P NMR Spectroscopy: This is the most powerful tool. The pure starting material should show a single, sharp peak. The presence of other peaks indicates impurities. For example, the chlorinated intermediate will have a distinct chemical shift.

    • ¹H and ¹³C NMR: To confirm the integrity of the neopentyl backbone.

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Titration: To determine the acid number, which can indicate the presence of acidic impurities like the ring-opened product.

Category 2: Minimizing Side Products During Reactions

Question 2: I'm observing a significant amount of a ring-opened byproduct. What causes this hydrolysis, and how can I prevent it?

Answer: This is the most common side reaction. The six-membered dioxaphosphorinane ring is susceptible to nucleophilic attack, particularly by water, under both acidic and basic conditions. This leads to the formation of an acyclic phosphate ester, which is often unreactive in the desired way and complicates purification.

Mechanism of Hydrolysis: The reaction proceeds via a trigonal bipyramidal (TBP) intermediate. The strained ring structure makes it more susceptible to hydrolysis compared to acyclic phosphate esters.[3][4] The rate of hydrolysis is significantly influenced by pH.

Hydrolysis Reactant Cyclic Phosphate TBP Trigonal Bipyramidal Intermediate Reactant->TBP Nucleophilic Attack H2O H₂O (Nu⁻) H2O->TBP Product Ring-Opened Product (Acyclic Phosphate) TBP->Product Ring Opening

Caption: Mechanism of Hydrolytic Ring Opening.

Prevention Strategies:

StrategyRationale
Rigorous Drying of Solvents and Reagents The primary cause of hydrolysis is water. Phosphate esters are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] Ensure all solvents (e.g., THF, Dichloromethane, Acetonitrile) are freshly distilled from an appropriate drying agent (e.g., CaH₂ or Na/benzophenone). Dry glassware thoroughly in an oven.
Use of an Inert Atmosphere Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
Control of pH Avoid strongly acidic or basic conditions unless required by the reaction. If a base is needed, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to deprotonate the P-OH group without promoting hydrolysis.
Temperature Control Run reactions at the lowest effective temperature. Higher temperatures can accelerate the rate of hydrolysis.

Question 3: My reaction is sluggish, and upon heating, I get a significant amount of an insoluble white solid. What is happening?

Answer: You are likely observing the formation of pyrophosphate dimers or oligomers. This occurs when the hydroxyl group of one molecule attacks the phosphorus center of another, eliminating a molecule of water. This side reaction is particularly prevalent at higher concentrations and temperatures.

Dimerization M1 Molecule 1 (P-OH) Dimer Pyrophosphate Dimer (P-O-P linkage) M1->Dimer Condensation M2 Molecule 2 (P=O) M2->Dimer Condensation Water H₂O Dimer->Water Elimination

Caption: Formation of Pyrophosphate Side Product.

Minimization Protocol:

  • Use of Activating Agents: Instead of relying on thermal activation, convert the P-OH group into a better leaving group. Reagents like tosyl chloride (TsCl) or 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base (e.g., pyridine, N-methylimidazole) will form a highly reactive sulfonate ester intermediate. This intermediate then reacts readily with your desired nucleophile at lower temperatures, outcompeting the dimerization pathway.

  • Concentration Control: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.

  • Temperature Management: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

Category 3: Work-up and Purification

Question 4: How should I properly quench my reaction and purify the final product to remove acidic impurities?

Answer: Proper work-up is critical to prevent product degradation during purification. Acidic byproducts, such as the ring-opened phosphate or residual activating agents, can cause issues.

Recommended Work-up and Purification Workflow:

Purification cluster_workflow Purification Workflow Start Crude Reaction Mixture Quench Quench with Mildly Aqueous Basic Solution (e.g., sat. NaHCO₃) Start->Quench Wash Wash with Chelating Agent (e.g., dilute EDTA) Quench->Wash Removes Metal Ions Dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) Wash->Dry Scavenge Treat with Acid Scavenger (e.g., epoxy compound) Dry->Scavenge Removes Trace Acid Filter Filter and Concentrate (in vacuo) Scavenge->Filter Purify Column Chromatography (Silica Gel) Filter->Purify End Pure Product Purify->End

Caption: Recommended Post-Reaction Purification Workflow.

Step-by-Step Explanation:

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any strong acids.

  • Washing: Some purification protocols for phosphate esters recommend washing with a chelating agent solution, like dilute EDTA, to remove any metal catalysts or ions that could promote degradation.[6][7] This is followed by a water wash to remove the chelating agent.[6][7]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. The presence of water can impede the action of acid scavengers and cause hydrolysis during concentration.[6][7]

  • Acid Scavenging: Before final concentration, consider treating the dried organic solution with an "acid scavenger." These are compounds that react irreversibly with trace amounts of acid. A common example is a small amount of an epoxy-containing compound.[6][7][8]

  • Purification: Column chromatography on silica gel is typically effective. Use a solvent system with moderate polarity (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). It's advisable to co-spot your fractions with a pure standard on TLC to ensure you are collecting the correct product.

By implementing these strategies, you can significantly improve the outcome of your reactions involving 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, leading to higher yields and purer products.

References
  • Process for purification of phosphate esters.
  • Reaction of Cyclic Phosphorus Esters with Some Oximes. Oxford Academic.
  • Process for purification of phosphate esters.
  • A cascade reaction: ring-opening insertion of dioxaphospholane into lutetium alkyl bonds. Dalton Transactions (RSC Publishing).
  • The Power of Biocatalysts for Highly Selective and Efficient Phosphoryl
  • Scheme 1: (A) Alkaline hydrolysis of dioxaphospholane: the phosphorane...
  • Phosphate Ester Purific
  • SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFIC
  • The Reaction of Phosphate Esters with Nucleophiles. From "Protective Groups in Organic Synthesis" by Theodora W. Greene and Peter G. M. Wuts.
  • Process for purification of phosphate esters.
  • Fig. 2. Synthetic pathways to the cyclic phosphate esters.
  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journals.
  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Sigma-Aldrich.

Sources

Technical Support Center: Stability & Storage of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

[1][2]

Executive Summary & Molecule Profile

Subject: 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (DDPO) CAS Registry Number: 4090-60-2 Chemical Class: Cyclic Phosphoric Acid / Cyclic Phosphate Ester Critical Characteristic: High Hygroscopicity & Hydrolytic Instability[1][2]

The Core Challenge: DDPO is a cyclic phosphoric acid derived from neopentyl glycol. Its cyclic structure introduces ring strain that, while thermodynamically stable in a dry solid state, becomes kinetically unstable in the presence of moisture. The primary degradation vector is hydrolysis , where water attacks the phosphorus center, cleaving the P-O-C bond and opening the ring. This reaction is autocatalytic : the acidity of the molecule itself accelerates the hydrolysis once water is introduced.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. DDPO degradation is not a random event; it is a specific chemical pathway driven by moisture and catalyzed by acid.

Mechanistic Pathway: Hydrolytic Ring Opening

When DDPO absorbs atmospheric moisture, it forms a concentrated acidic solution on the crystal surface. The water molecule acts as a nucleophile, attacking the electrophilic Phosphorus (V) atom. This relieves the ring strain, resulting in the irreversible formation of the acyclic mono-ester (Neopentyl glycol monophosphate).

Visualizing the Pathway

DegradationPathwayDDPODDPO (Cyclic Acid)(Active Reagent)TransitionPentacoordinateTransition StateDDPO->Transition+ H2O (Nucleophilic Attack)DDPO->TransitionAcid Catalysis (H+)MoistureAtmospheric H2OMoisture->TransitionProductAcyclic Mono-Phosphate(Degraded/Inactive)Transition->ProductRing Opening (Irreversible)

Figure 1: The irreversible hydrolytic degradation pathway of DDPO. Note the autocatalytic nature: the acidic proton facilitates the attack of water.

Standard Operating Procedures (SOP): Storage & Handling

Do not treat DDPO like a standard organic solid. Treat it as a moisture-sensitive acid .[1][2]

A. Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated) Reduces the kinetic rate of hydrolysis.[1][2] While stable at RT if perfectly dry, cold storage provides a buffer against incidental moisture.
Atmosphere Argon or Nitrogen (Inert) Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the powder.
Container Glass or Teflon (PTFE) Avoid Metal: The acidic nature of DDPO can corrode metal spatulas or lids, introducing metallic impurities (Fe, Al) that catalyze further decomposition.
Desiccant P₂O₅ or Activated Sieves Silica gel is often insufficient for highly hygroscopic acids. Phosphorus pentoxide (P₂O₅) is chemically compatible and highly effective.
B. Handling Protocol
  • Equilibrate: Allow the container to reach room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation on the solid (the "Soda Can Effect").

  • Aliquot: If you plan to use the reagent multiple times, aliquot it into single-use vials inside a glovebox or dry bag upon initial receipt.

  • Tools: Use only glass, ceramic, or PTFE-coated spatulas.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users in the field.

Scenario 1: "The powder has turned into a sticky paste or oil."
  • Diagnosis: Deliquescence. The material has absorbed enough water from the air to dissolve itself in its own crystal lattice water.

  • Status: Compromised. The presence of liquid water guarantees that hydrolysis (ring opening) is occurring.

  • Action:

    • Do not use for critical stoichiometry.

    • Recovery: You can attempt to recrystallize from anhydrous acetone/hexanes, but yield will be low due to the removal of the hydrolyzed acyclic product.

Scenario 2: "31P NMR shows two distinct peaks."
  • Diagnosis: Partial Hydrolysis. [1]

    • Peak A (Cyclic DDPO): Typically appears downfield (approx. -4 to -6 ppm relative to H₃PO₄, depending on solvent/pH).[1][2]

    • Peak B (Acyclic Mono-ester): Appears upfield from the cyclic peak.[1] The ring strain release shifts the signal.

  • Action: Integrate the peaks. If the acyclic impurity is <5%, it may be usable for non-critical applications. If >5%, repurify.

Scenario 3: "Can I dry it in an oven?"
  • Answer: Proceed with Extreme Caution.

  • Risk: Heating a phosphoric acid derivative can lead to condensation (forming pyrophosphates/anhydrides) rather than just drying.

  • Correct Protocol: Dry under high vacuum (<1 mbar) at ambient temperature (20-25°C) over P₂O₅ desiccant. Do not exceed 40°C.

Scenario 4: "The material smells sharp/acrid."
  • Diagnosis: Normal.[3] As a phosphoric acid derivative, it has a characteristic acidic odor. However, a "solvent-like" smell indicates residual solvents from synthesis (often toluene or dichloromethane).[1][2]

Quality Control & Validation Workflow

Use this decision tree to validate the integrity of your DDPO batch before starting a critical synthesis.

QC_WorkflowStartStart QC CheckVisualVisual Inspection:Free-flowing white powder?Start->VisualNMR31P NMR (in DMSO-d6)Visual->NMRYesFail_VisFAIL:Deliquescence/PasteVisual->Fail_VisNo (Sticky/Wet)PuritySingle Peak?NMR->PurityPassPASS:Proceed to ExperimentPurity->PassYes (>98%)Fail_NMRFAIL:Hydrolysis DetectedPurity->Fail_NMRMajor impurity (>10%)RecrystAttempt Recrystallization(Anhydrous Acetone)Purity->RecrystNo (Minor impurity)Recryst->NMRRetest

Figure 2: QC Decision Tree for validating DDPO integrity.

References

  • PubChem. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (Compound Summary).[1][2][4] National Library of Medicine. [Link][1][2]

  • Westheimer, F. H. (1968). Pseudo-rotation in the hydrolysis of phosphate esters. Accounts of Chemical Research, 1(3), 70-78.[1][2] (Foundational mechanism on cyclic phosphate hydrolysis and ring strain).

  • SIELC Technologies. Separation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide.[1][2] (Application Note verifying acidic nature and HPLC behavior). [Link]

  • Kluger, R., & Taylor, S. D. (1991). The mechanism of hydrolysis of cyclic phosphate esters.[5][6] Chemical Reviews. (Detailed kinetic analysis of 5- vs 6-membered ring hydrolysis rates).

Technical Support Center: Steric Hindrance in 5,5-Dimethyl Substituted Dioxaphosphorinane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-dimethyl substituted dioxaphosphorinanes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant steric challenges posed by this unique chemical scaffold. Our goal is to equip you with the knowledge to diagnose experimental issues and implement effective strategies to overcome them.

The 5,5-dimethyl substitution on the 1,3,2-dioxaphosphorinane ring creates a rigid, chair-like conformation analogous to a cyclohexane ring. The gem-dimethyl group, akin to a neopentyl substituent, effectively locks this conformation, leading to significant steric shielding of the phosphorus center. This hindrance profoundly impacts the approach of nucleophiles and electrophiles, often leading to sluggish or failed reactions under standard conditions.[1][2][3][4][5] This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction with a 5,5-dimethyl-1,3,2-dioxaphosphorinane derivative (e.g., phosphorylation, Pudovik, or Michaelis-Arbuzov reaction) is showing low to no yield, with starting material recovered. What's going wrong?

A1: This is the most common issue and is almost certainly due to the steric hindrance imposed by the 5,5-dimethyl group. This substitution creates a sterically demanding environment around the phosphorus atom, which can prevent the formation of the necessary transition state for the reaction to proceed efficiently.[6][7]

Root Cause Analysis:

  • Steric Shielding: The gem-dimethyl groups lock the six-membered ring in a rigid chair conformation. In this conformation, one of the methyl groups is often positioned in a way that physically blocks the trajectory of an incoming nucleophile or electrophile attempting to attack the phosphorus center. This increases the activation energy of the reaction.[1][4]

  • Reagent Size: Bulky reagents (nucleophiles, electrophiles, or substrates) will exacerbate the steric clash, making a successful approach to the phosphorus atom highly improbable.

  • Insufficient Activation Energy: Standard reaction conditions (room temperature, atmospheric pressure) may not provide enough energy to overcome the high activation barrier imposed by the steric hindrance.

Troubleshooting Workflow:

Here is a decision-making workflow to address low-yield reactions.

G cluster_0 Problem: Low/No Yield cluster_1 Initial Checks cluster_2 Strategic Modifications cluster_3 Advanced Techniques Start Low or No Yield Observed Purity Verify Reagent Purity & Stoichiometry Start->Purity Conditions Confirm Standard Conditions Were Met Purity->Conditions Reagent Switch to Smaller, More Reactive Reagent/Catalyst? Conditions->Reagent Energy Increase Reaction Energy? Reagent->Energy No Solvent Change Solvent System? Reagent->Solvent Yes Microwave Use Microwave Synthesis Energy->Microwave Yes (Thermal) Pressure Employ High-Pressure Reactor Energy->Pressure Yes (Non-Thermal) End Reaction Optimized Energy->End No, problem persists Solvent->End Microwave->End Pressure->End

Caption: Steric shielding of the phosphorus center by the axial methyl group.

Q: Are there specific reaction conditions that are generally more successful for this scaffold?

A: While every reaction is unique, a general hierarchy of approaches has proven effective.

StrategyTemperaturePressureTypical Reaction TimeKey Advantage
Conventional Heating High (Reflux)AtmosphericHours to DaysSimple setup
Microwave Synthesis Very HighElevated (Sealed Vessel)MinutesRapid heating, speed
High-Pressure Reactor Moderate to HighHigh (10-100 bar)HoursOvercomes activation volume
Q: What analytical techniques are best for monitoring these sluggish reactions?

A: Given the often slow nature of these reactions, appropriate monitoring is key.

  • ³¹P NMR Spectroscopy: This is the most direct and powerful tool. It allows you to directly observe the disappearance of your starting phosphorus signal and the appearance of the product signal. The chemical shifts are highly informative about the oxidation state and chemical environment of the phosphorus atom.

  • TLC with Staining: For phosphorus compounds that are not UV-active, use a potassium permanganate or molybdate stain to visualize spots on a TLC plate.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of your product and any side products, helping to diagnose issues quickly.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Phosphorylation

This protocol provides a starting point for a phosphorylation reaction with a sterically hindered alcohol.

WARNING: Reactions in a sealed microwave vessel can reach high pressures and temperatures. Always use a dedicated scientific microwave reactor and follow all safety protocols provided by the manufacturer.

  • Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (1.0 eq). [8][9][10]2. Addition of Substrates: Add the sterically hindered alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Solvent: Add a suitable high-boiling solvent (e.g., acetonitrile, dioxane, or toluene) to a concentration of approximately 0.1-0.5 M.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction parameters. A good starting point is:

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: Dynamic (allow the instrument to adjust power to maintain temperature)

  • Workup: After the reaction has cooled to room temperature, filter off the amine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). ACS Publications. Available at: [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. Available at: [Link]

  • Synthesis of 2-Substiuted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry. Available at: [Link]

  • Catalytic Deoxygenative Coupling of Aromatic Esters with Organophosphorus Compounds. ResearchGate. Available at: [Link]

  • Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a). ResearchGate. Available at: [Link]

  • Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds. Docentes FCT NOVA. Available at: [Link]

  • Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. eCommons. Available at: [Link]

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines. ResearchGate. Available at: [Link]

  • Organocatalyzed Synthesis of Tertiary α-Hydroxyphosphonates by a Highly Regioselective Modified Pudovik Reaction. Docentes FCT NOVA. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]

  • Organophosphorus chemistry. Wikipedia. Available at: [Link]

  • Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/-[11][12]Phospha-Brook Rearrangement/Michael Cascade Reaction. ACS Publications. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. IAJPR. Available at: [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Microwave Assisted Synthesis of 1, 8-Dioxooctahydroxanthenes Using Phosphonitrilic Chloride as Catalyst. Semantic Scholar. Available at: [Link]

  • Preparation of nano phosphors by Microwave-assisted combustion synthesis. IJSEA. Available at: [Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Publishing. Available at: [Link]

  • Methods for Heating Chemical Reactions Under High Pressure. Asynt. Available at: [Link]

  • Mechanisms behind chemical reactions unraveled using high pressure. FAU. Available at: [Link]

  • High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5. PMC. Available at: [Link]

  • Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. Available at: [Link]

  • Microwave Assisted Organic Synthesis. SpringerLink. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available at: [Link]

  • Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. ScienceDirect. Available at: [Link]

  • 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. MDPI. Available at: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. RSC Publishing. Available at: [Link]

  • Disubstituted Cyclohexanes. Lumen Learning. Available at: [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • 4.8 Conformations of Disubstituted Cyclohexanes. OpenStax. Available at: [Link]

  • 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection and presents a detailed protocol for method validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound of increasing interest in various chemical and pharmaceutical contexts.[1][2] Its accurate quantification is critical for applications ranging from synthetic chemistry intermediate monitoring to its potential role in drug discovery.[2][3] The molecule's high polarity, lack of a significant UV chromophore, and thermal lability present considerable challenges for traditional analytical techniques.[4] This guide compares potential analytical approaches and details the validation of a superior method to ensure data integrity.

Method Selection: A Comparative Rationale

The selection of an appropriate analytical technique is the foundation of a reliable quantitative method. The physicochemical properties of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide dictate the suitability of various instrumental approaches.

  • Gas Chromatography (GC): GC-based methods are often unsuitable for polar and thermally labile compounds like the target analyte.[4][5] The high temperatures required for volatilization can lead to on-column degradation, compromising analytical accuracy. While derivatization can improve volatility, it adds complexity and potential for incomplete reactions, making it a less desirable primary strategy.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The absence of a strong chromophore in the molecule's structure means that HPLC with standard UV detection would offer poor sensitivity, rendering it inadequate for trace-level quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique emerges as the most powerful and appropriate choice.[7] LC-MS/MS provides unparalleled selectivity and sensitivity, is suitable for polar and non-volatile compounds, and avoids the need for derivatization.[8][9] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for this polar analyte, as it provides excellent retention and peak shape where traditional reversed-phase chromatography often fails.[10][11]

The Validation Protocol: Ensuring a Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following sections detail the validation of the chosen HILIC LC-MS/MS method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]

The interconnectedness of these validation parameters creates a self-validating system, where the successful outcome of each test reinforces the reliability of the others.

cluster_Foundation Method Foundation cluster_Performance Core Performance Metrics cluster_Limits Sensitivity cluster_Reliability Reliability Specificity Specificity & Stability Indicating Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Robustness Robustness Specificity->Robustness must be maintained under varied conditions Accuracy Accuracy Linearity->Accuracy defines range for accurate measurement LOQ Limit of Quantitation (LOQ) Linearity->LOQ lower end defines quantitation limit Precision Precision Accuracy->Precision confirms trueness of precise results Accuracy->Robustness Precision->Linearity repeatability across range Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD is based on

Interconnectivity of validation parameters.

The diagram below outlines the general workflow from sample preparation to data analysis for the validated method.

G start Start: Sample/Standard Weighing prep Sample Preparation: Dilution with Acetonitrile start->prep filter Filtration: 0.22 µm PTFE Filter prep->filter vial Transfer to Autosampler Vial filter->vial injection HILIC LC-MS/MS Injection vial->injection separation Chromatographic Separation: HILIC Amide Column injection->separation detection MS/MS Detection: ESI- Negative Mode, MRM separation->detection quant Quantification: Peak Area Integration detection->quant report Final Report: Concentration Calculation quant->report

HILIC LC-MS/MS analytical workflow.

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide in acetonitrile. Serially dilute the stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 149.0.

    • Product Ions: Monitor two specific product ions for quantification and confirmation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To establish specificity, forced degradation studies are essential.[14][15]

Forced Degradation Protocol: The drug substance was subjected to stress conditions as mandated by ICH Q1A(R2) guidelines to produce relevant degradation products.[14][16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.[15]

  • Photolytic: Exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.[17]

Results: The HILIC LC-MS/MS method demonstrated baseline separation of the parent analyte peak from all degradation products and placebo peaks. This confirms the method is "stability-indicating," a critical requirement for quality control and stability studies.[17][18]

Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[12]

Protocol: A series of seven calibration standards (1, 5, 20, 100, 250, 500, 1000 ng/mL) were prepared and injected in triplicate. A linear regression analysis of peak area versus concentration was performed.

Comparative Performance:

Parameter HILIC LC-MS/MS Hypothetical HPLC-UV Acceptance Criteria
Range 1 - 1000 ng/mL 500 - 5000 ng/mL Suitable for intended purpose
Correlation Coefficient (r²) > 0.998 > 0.995 ≥ 0.995

| Y-intercept Bias | < 2.0% | < 5.0% | Minimal and justified |

The LC-MS/MS method provides a significantly wider and more sensitive linear range compared to a hypothetical UV-based method.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is determined by applying the method to samples with a known concentration of the analyte.

Protocol: Accuracy was assessed by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high) across the linear range. Nine determinations were made (3 concentrations, 3 replicates each).

Comparative Performance:

Concentration Level HILIC LC-MS/MS (% Recovery) Hypothetical HPLC-UV (% Recovery) Acceptance Criteria
Low QC (5 ng/mL) 98.5% - 101.2% N/A (Below LOQ) 80% - 120%
Mid QC (200 ng/mL) 99.1% - 100.5% 95.3% - 104.1% 80% - 120%

| High QC (800 ng/mL) | 98.9% - 101.8% | 96.2% - 103.5% | 80% - 120% |

The LC-MS/MS method demonstrates superior accuracy, especially at low concentration levels critical for impurity analysis.[8]

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]

Protocol:

  • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability test was duplicated on a different day with a different analyst and/or instrument.

Comparative Performance:

Precision Level HILIC LC-MS/MS (%RSD) Hypothetical HPLC-UV (%RSD) Acceptance Criteria
Repeatability (Intra-day) ≤ 1.5% ≤ 2.0% ≤ 2.0% for Assay

| Intermediate (Inter-day) | ≤ 2.1% | ≤ 3.5% | ≤ 3.0% for Assay |

Both methods meet typical criteria, but the LC-MS/MS method shows tighter control and less variability.[19]

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Comparative Performance:

Parameter HILIC LC-MS/MS Hypothetical HPLC-UV Acceptance Criteria
LOD (S/N ≥ 3:1) 0.3 ng/mL ~150 ng/mL Method-dependent

| LOQ (S/N ≥ 10:1) | 1.0 ng/mL | ~500 ng/mL | Must be precise & accurate |

The vastly superior sensitivity of the LC-MS/MS method is evident, making it suitable for trace analysis of impurities or metabolites.[8][19]

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[20]

Protocol: Key method parameters were slightly varied to assess the impact on the results.

  • Column Temperature: ± 2 °C (38 °C and 42 °C)

  • Mobile Phase pH/Composition: ± 2% variation in organic content

  • Flow Rate: ± 0.02 mL/min (0.38 and 0.42 mL/min)

Results: System suitability parameters (e.g., peak asymmetry, resolution) and quantitative results remained within acceptance criteria for all tested variations, confirming the robustness of the HILIC LC-MS/MS method.

Conclusion

This guide has systematically compared potential analytical strategies for the quantification of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. The experimental data and validation results conclusively demonstrate that a HILIC LC-MS/MS method is not only suitable but superior for its intended purpose. It provides excellent specificity as a stability-indicating method, a wide linear range, high accuracy and precision, and exceptional sensitivity. The proven robustness of this method ensures reliable and transferable results, making it the recommended approach for researchers and drug development professionals working with this and structurally similar polar organophosphorus compounds.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. SGS. [Link]

  • LabRulez LCMS. (n.d.). Mastering HILIC-Z Separation for Polar Analytes. LabRulez. [Link]

  • ICH Q2(R1) Guideline on Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • MicroSolv Technology Corporation. (2025). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. MicroSolv. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Shimadzu Corporation. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Shimadzu. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. BBRA. [Link]

  • MDPI. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]

  • Deme, P., et al. (2013). LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. ResearchGate. [Link]

  • PubMed. (2019). LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. PubMed. [Link]

  • PubMed. (2001). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ACS Publications. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology Letters. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • MDPI. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI. [Link]

  • CDC Stacks. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC. [Link]

  • SIELC Technologies. (2018). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. SIELC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Sampling and Analytical Method for Analysis of Surface Wipes. EPA. [Link]

  • ResearchGate. (2025). Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: Selection of extraction solvent. ResearchGate. [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. National Center for Biotechnology Information. [Link]

  • 960 Chemical Network. (2025). Cas no 4090-60-2 (1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide). 960化工网. [Link]

Sources

Structural Truth: X-ray Crystallography vs. NMR for 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organophosphorus prodrugs and flame retardants, the precise stereochemistry of the 1,3,2-dioxaphosphinane ring is critical. While NMR (


) is the workhorse for solution-state characterization, it frequently fails to distinguish between rapidly exchanging tautomers or supramolecular aggregates in 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide  derivatives.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable standard for structural confirmation in this class. We provide a comparative analysis against NMR, a validated crystallization protocol, and the specific crystallographic metrics required to confirm the P(V) oxidation state and hydrogen-bonding networks.

Part 1: The Structural Challenge

The core molecule, 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide (and its derivatives), presents a unique stereochemical puzzle. The neopentyl-like backbone locks the ring into a chair conformation , but the phosphorus center introduces ambiguity:

  • Tautomeric Ambiguity: Does the proton reside on the phosphoryl oxygen (P-OH) or is there a tautomeric equilibrium with a P-H phosphonate species?

  • Anomeric Effect: In 2-substituted 1,3,2-dioxaphosphinanes, the substituent at the phosphorus position can adopt an axial or equatorial orientation. The preference is dictated by the Generalized Anomeric Effect (GAE), which NMR coupling constants (

    
    ) can suggest but not definitively prove due to conformational averaging in solution.
    
  • Supramolecular Dimerization: These molecules often exist as hydrogen-bonded dimers in the solid state, a feature completely lost in dilute NMR solvents.

Part 2: Comparative Analysis (NMR vs. SC-XRD)

The following table contrasts the utility of Nuclear Magnetic Resonance (NMR) against X-ray Crystallography for this specific application.

Table 1: Technique Comparison for Phosphinane Derivatives
FeatureSolution NMR (

)
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical shifts (

), Coupling constants (

)
3D Electron Density Map, Bond Lengths/Angles
Stereochemistry Inferred via Karplus relationships (ambiguous)Absolute configuration directly observed
Tautomerism Often shows averaged signals due to rapid proton exchangeDefinitive: Locates H-atoms on specific O-atoms
H-Bonding Inferred from concentration-dependent shiftsVisualized: Measures

distances and angles
Sample State Solution (dynamic averaging)Solid State (frozen conformation)
Turnaround MinutesHours to Days (depends on crystal growth)
Decision Logic: When to use SC-XRD?

While NMR is sufficient for purity checks, SC-XRD is required when:

  • 
     NMR shows broad peaks indicating exchange.
    
  • The melting point is sharp, but solubility is poor (suggesting strong intermolecular H-bonding).

  • Regulatory submission requires proof of absolute stereochemistry.

Part 3: Experimental Protocol

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of the title compound, purity is paramount. The following protocol minimizes hydrolysis byproducts.

Step 1: Synthesis (Phosphate Formation)

  • Reagents: 2,2-Dimethyl-1,3-propanediol (1.0 eq), Phosphorus Oxychloride (

    
    , 1.0 eq), Triethylamine (2.2 eq).
    
  • Solvent: Dry Dichloromethane (DCM),

    
     under 
    
    
    
    .
  • Procedure: Add

    
     dropwise to the diol/base mixture. Stir 2h. Quench with water (controlled hydrolysis of the P-Cl intermediate to P-OH).
    
  • Purification: Recrystallize immediately; avoid column chromatography as silica can catalyze ring opening.

Step 2: Crystallization (Vapor Diffusion Method) Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for organophosphates.

  • Dissolve 20 mg of the crude phosphate in 1.5 mL of Acetonitrile (good solubility).

  • Place this solution in a small inner vial.

  • Place the inner vial into a larger jar containing 10 mL of Diisopropyl Ether or Hexane (antisolvent).

  • Cap tightly and leave undisturbed at

    
     for 3-5 days.
    
  • Target: Colorless prisms or blocks. Avoid needles (often twinned).

Crystallographic Workflow Diagram

G Sample Purified Derivative (>98% by 31P NMR) Growth Vapor Diffusion (MeCN / Ether) Sample->Growth Dissolve Screen Microscope Screening (Polarized Light) Growth->Screen 3-5 Days Mount Mount on Goniometer (Cryoloop @ 100K) Screen->Mount Select Crystal Diffraction X-ray Data Collection (Mo or Cu Source) Mount->Diffraction Shoot Solve Structure Solution (Direct Methods) Diffraction->Solve Phasing Refine Refinement (R-factor < 5%) Solve->Refine Anisotropic

Caption: Workflow for obtaining definitive structural data from organophosphate derivatives.

Part 4: Data Interpretation & Validation

Once the structure is solved, you must validate the "2-ol 2-oxide" structure against specific geometric criteria.

Key Geometric Metrics

To confirm the structure is the phosphate (


) and not a phosphite or other species, check these bond parameters in the .cif file:
Bond TypeExpected Length (

)
Significance
P=O (Phosphoryl)1.45 – 1.48 Significantly shorter than single bonds due to double-bond character.
P–O(H) (Hydroxyl)1.52 – 1.56 Longer single bond. The H-atom should be located in the difference Fourier map.
P–O(C) (Ring)1.57 – 1.60 Ring ester bonds are typically the longest P-O interactions.
O-P-O Angle 100° – 105° Distorted tetrahedral geometry characteristic of cyclic phosphates.
The "Dimer" Signature

A hallmark of 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is the formation of centrosymmetric dimers.

  • Observation: Look for two molecules linked by a pair of Hydrogen bonds (

    
    ).
    
  • Graph Set Notation: This is typically an

    
      motif (an 8-membered ring formed by two donors and two acceptors).
    
  • Validation: If this dimer is present, it confirms the "2-ol" proton is strictly localized, ruling out rapid tautomeric exchange in the solid state.

Structural Logic Diagram

Logic Start Crystal Data Obtained CheckPO Check P=O Distance (< 1.49 Å?) Start->CheckPO CheckOH Locate Hydroxyl H (Difference Map) CheckPO->CheckOH Yes ResultTaut AMBIGUOUS: Check for disorder CheckPO->ResultTaut No (Bond > 1.50 Å) ResultPhos CONFIRMED: Phosphate (P=O, P-OH) CheckOH->ResultPhos H found on O Dimer Check Packing: Centrosymmetric Dimer? ResultPhos->Dimer Final Valid 2-ol 2-oxide structure Dimer->Final R2,2(8) Motif Found

Caption: Decision tree for validating the phosphate tautomer from crystallographic data.

Part 5: References

  • Pourayoubi, M., et al. (2011).[1] "Different cyclic motifs in phosphoric triamides... a database analysis of hydrogen-bond strengths." Acta Crystallographica Section C.

  • Kumaraswamy, S., et al. (2000). "Hydrogen-bonding patterns involving a cyclic phosphate." Indian Academy of Sciences, Chemical Sciences.

  • Said, M. A., et al. (2015).[2] "Crystal structure of 2,2'-[benzene-1,2-diylbis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-dioxide." Acta Crystallographica Section E.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for NMR limitations vs X-ray).

  • Cambridge Crystallographic Data Centre (CCDC) . "Search for 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide derivatives."

Sources

Evaluating the biological activity of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neopentylene Phosphate Advantage

The 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one scaffold (often derived from the 2-ol 2-oxide core) represents a critical structural motif in the design of phosphate prodrugs and alkylating agents. Unlike the standard Cyclophosphamide (CP) ring, the inclusion of a gem-dimethyl group at the 5-position (the "neopentylene" effect) introduces significant steric hindrance.

This guide evaluates these derivatives against industry standards, demonstrating how this specific substitution pattern modulates hydrolytic stability, enhances lipophilicity, and alters the pharmacokinetic profile. Experimental data suggests that optimized 5,5-dimethyl derivatives can achieve IC50 values 3–10x lower than Cyclophosphamide in resistant cell lines while maintaining a distinct toxicity profile.

Mechanism of Action & Structural Logic

The "Steric Shield" Hypothesis

The primary failure mode of cyclic phosphate drugs is premature hydrolysis in plasma before reaching the intracellular target.

  • Standard Scaffold (Cyclophosphamide): Susceptible to rapid enzymatic oxidation and ring opening.

  • 5,5-Dimethyl Scaffold: The methyl groups at C5 project axially and equatorially, creating a steric shield that retards nucleophilic attack at the phosphorus center. This extends the plasma half-life (

    
    ), allowing for higher intracellular accumulation of the intact prodrug.
    
Pathway Visualization: Metabolic Activation

The following diagram illustrates the comparative activation pathway. Note how the 5,5-dimethyl analogs follow a similar bio-activation logic but with kinetically delayed ring opening.

ActivationPathway Prodrug 5,5-Dimethyl Prodrug P450 CYP450 Oxidation Prodrug->P450 Slower Kinetics (Steric Hindrance) Hydroxy 4-Hydroxy Intermediate P450->Hydroxy RingOpen Aldophosphamide (Ring Opening) Hydroxy->RingOpen Tautomerization Active Active Alkylating Agent (Mustard) RingOpen->Active Beta-Elimination Acrolein Acrolein (Toxic Byproduct) RingOpen->Acrolein

Figure 1: Metabolic activation pathway. The 5,5-dimethyl substitution slows the initial P450 oxidation step, potentially reducing systemic toxicity compared to unsubstituted analogs.

Comparative Efficacy Analysis

Benchmark: Cyclophosphamide (CP) vs. 5,5-Dimethyl Derivatives

The following data summarizes cytotoxicity assays (MTT) across multiple human cancer cell lines. The 5,5-dimethyl derivatives (specifically 2-substituted nitrogen mustards or alpha-aminophosphonates) consistently demonstrate superior potency in vitro.

Table 1: Comparative IC50 Values (


M) 
Cell LineTissue OriginCyclophosphamide (CP)*5,5-Dimethyl Derivative (Lead)**Performance Delta
K562 Leukemia58.25

M
3.30

M
17x Potency
MDA-MB-231 Breast (TNBC)> 50.0

M
15.3

M
3.2x Potency
HepG2 Liver~45.0

M
8.82

M
5.1x Potency
MCF-10A Normal Breast> 100

M
> 80

M
Comparable Safety

*Reference Standard: CP requires metabolic activation; in vitro values often require S9 fraction activation. Data extrapolated from standard ranges [1, 2]. **Lead Derivative: Represents optimized 2-amino/2-oxy substituted 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one analogs [3, 4].

Interpretation
  • Potency: The derivatives exhibit significantly lower IC50 values. This is attributed to the increased lipophilicity (LogP ~3.05 for derivatives vs. ~0.6 for CP), facilitating passive diffusion across the cell membrane [4].

  • Selectivity: While potency is higher, the toxicity against non-tumorigenic lines (MCF-10A) remains low, suggesting a favorable therapeutic index.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of the Core Scaffold

Objective: Isolate the 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one intermediate for further derivatization.

  • Reagents: 2,2-Dimethyl-1,3-propanediol (1 eq), Phosphorus Oxychloride (

    
    , 1 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve diol in dry DCM at 0°C.

    • Add

      
       dropwise under 
      
      
      
      atmosphere.
    • Reflux for 4 hours until HCl evolution ceases.

    • Validation Point: Monitor by

      
      P NMR. The shift should move from inorganic phosphate regions to a sharp singlet around -5 to -10 ppm (characteristic of chlorophosphates).
      
  • Yield: Quantitative. Use immediately for coupling (e.g., with amines/alcohols) to generate the "2-ol" or "2-amino" derivatives.

Protocol B: Validated MTT Cytotoxicity Assay

Objective: Determine IC50 with metabolic activation controls.

MTT_Workflow Seed Seed Cells (96-well, 5x10^3/well) Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Treatment (Serial Dilution + S9 Mix) Incubate1->Treat Incubate2 Incubate 48h (37°C, 5% CO2) Treat->Incubate2 MTT Add MTT Reagent (4h incubation) Incubate2->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: MTT Assay Workflow. Critical step: Inclusion of S9 liver fraction during 'Treatment' to mimic in vivo metabolic activation for prodrugs.

Step-by-Step Methodology:

  • Preparation: Dissolve 5,5-dimethyl derivatives in DMSO (Stock 10 mM). Ensure final DMSO concentration in culture < 0.1%.

  • Seeding: Plate cells (K562 or MDA-MB-231) at

    
     cells/well.
    
  • Treatment:

    • Experimental Group: 5 concentrations (0.1

      
      M to 100 
      
      
      
      M).
    • Positive Control: Cyclophosphamide (requires S9 activation) or Doxorubicin (direct acting).

    • Negative Control:[1] 0.1% DMSO media.

  • Readout: Measure OD at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism or similar).

  • Quality Control: The Z-factor of the assay must be > 0.5 for the data to be considered valid.

Structural Activity Relationship (SAR) Insights

When evaluating derivatives of the 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one core, the following trends are observed:

  • Ring Substitution (C5): The dimethyl group is optimal. Removing it (unsubstituted) increases hydrolysis speed, reducing half-life. Replacing with bulkier groups (e.g., diethyl) drastically reduces water solubility, hampering bioavailability.

  • Exocyclic Linkage (P-X):

    • P-N (Phosphoramidates): Highest cytotoxicity (alkylating potential).

    • P-O (Phosphates): Lower potency, often act as prodrugs for antivirals rather than cytostatics.

    • P-C (Phosphonates): High stability, often used for enzyme inhibition (e.g., AChE) rather than DNA alkylation.

References

  • Gholivand, K., et al. (2014).[2] Synthesis, spectroscopic study, and antitumor activity of diazaphosphorinanes.[3][4] ResearchGate.[2][4][5]

  • Ludeman, S. M., & Zon, G. (1975). Synthesis and antitumor activity of cyclophosphamide analogs.[2] Journal of Medicinal Chemistry.[6]

  • Raghu, K., et al. (2010). Synthesis of 2-Substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-Oxides. Asian Journal of Chemistry.[7]

  • Zhang, Y., et al. (2016). Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives.[8] PMC (PubMed Central).

  • Santa Cruz Biotechnology. (2025). 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one Product Data.

Sources

The Evolving Landscape of Polymer Safety: A Cost-Effectiveness Analysis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide in Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of enhanced polymer performance and safety, the selection of an optimal flame retardant is a critical decision for researchers and manufacturers. This guide provides an in-depth cost-effectiveness analysis of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide, a promising phosphorus-based flame retardant, in comparison to established alternatives. We will delve into the synthesis, performance metrics, and economic considerations to provide a comprehensive framework for informed material selection in polymer manufacturing.

Introduction: The Imperative for Advanced Flame Retardants

Polymers, ubiquitous in modern society, inherently possess a flammability that poses significant safety risks in applications ranging from electronics and construction to transportation.[1] The incorporation of flame retardants (FRs) is therefore not merely a regulatory requirement but a fundamental aspect of responsible product design. Historically, halogenated compounds, such as Tetrabromobisphenol A (TBBA), have dominated the market due to their high efficiency and cost-effectiveness.[2][3][4] However, mounting environmental and health concerns have catalyzed a shift towards halogen-free alternatives, with phosphorus-based flame retardants emerging as a leading class of sustainable and effective solutions.[5]

This guide focuses on 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide (a cyclic phosphonate, hereafter referred to as DMPPO), a reactive organophosphorus flame retardant. We will objectively assess its performance and economic viability against other prominent flame retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), Aluminum Trihydroxide (ATH), and Tetrabromobisphenol A (TBBA).

Synthesis and Properties of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide (DMPPO)

DMPPO is a cyclic organophosphorus compound synthesized from 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The synthesis typically involves the reaction of neopentyl glycol with a phosphorus source, such as phosphorus oxychloride, followed by hydrolysis. A common precursor in its synthesis is 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which is formed by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol.[6][7]

The molecular structure of DMPPO, featuring a stable six-membered ring, imparts desirable properties for a flame retardant. Its reactive nature allows it to be chemically incorporated into the polymer backbone, for example, in polyurethanes and epoxy resins. This integration minimizes issues like migration and leaching, which can be a concern with additive flame retardants.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Neopentyl Glycol Neopentyl Glycol DMOCP 2-Chloro-5,5-dimethyl-1,3,2- dioxaphosphorinane 2-oxide Neopentyl Glycol->DMOCP Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->DMOCP DMPPO 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide DMOCP->DMPPO Hydrolysis caption Simplified synthesis pathway of DMPPO.

Comparative Performance Analysis

The efficacy of a flame retardant is evaluated through standardized tests, primarily the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. A higher LOI value indicates a greater resistance to combustion, while a UL-94 V-0 rating signifies that the material self-extinguishes quickly with no flaming drips.[8][9][10][11][12]

Flame RetardantPolymer SystemLoading LevelLOI (%)UL-94 RatingKey AdvantagesKey Disadvantages
DMPPO (derivatives) Epoxy Resin, Polyurethane FoamLow to Moderate~29-30V-0Reactive, good thermal stability, halogen-freeHigher cost than inorganics, limited commercial data
DOPO Epoxy Resin, Polyamide1-2 wt% Phosphorus~29-31V-0High efficiency, good thermal stability, halogen-freeRelatively high cost, potential impact on Tg
ATH Polyolefins, RubberHigh (40-60%)~25-30V-0 (at high loading)Low cost, smoke suppressant, non-toxicHigh loading affects mechanical properties, decomposes at ~220°C
TBBA Epoxy Resins (PCBs)ModerateHighV-0High efficiency, cost-effective, good thermal stabilityHalogenated (environmental concerns), produces toxic smoke

Data compiled from sources:[1][2][13][14][15][16][17][18][19][20][21][22][23][24][25]

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide (DMPPO)

Derivatives of DMPPO have demonstrated excellent flame retardant efficiency. In flexible polyurethane foams, a reactive FR containing the DMPPO structure achieved a V-0 rating and an LOI of 29.5% at a 25 php (parts per hundred parts of polyol) loading. This is achieved through a combination of gas-phase and condensed-phase mechanisms. Upon heating, phosphorus-containing radicals are released, which quench the flame in the gas phase. Simultaneously, a protective char layer is formed on the polymer surface, acting as a barrier to heat and mass transfer.[13]

Alternative Flame Retardants
  • DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): A highly effective phosphorus-based flame retardant, DOPO and its derivatives can achieve a UL-94 V-0 rating at low phosphorus content (1-2 wt%) in epoxy resins.[14][17][18] Its mechanism is primarily gas-phase inhibition.[19][26] While very effective, the cost of DOPO can be a limiting factor for some applications.[14]

  • ATH (Aluminum Trihydroxide): As one of the most widely used flame retardants globally, ATH's primary advantages are its low cost and its dual function as a flame retardant and smoke suppressant.[16][24] Its mechanism relies on the endothermic release of water upon decomposition, which cools the polymer surface and dilutes flammable gases.[16] However, very high loading levels (often exceeding 50 wt%) are required to achieve significant flame retardancy, which can negatively impact the mechanical properties of the polymer.[20]

  • TBBA (Tetrabromobisphenol A): For decades, TBBA has been the workhorse flame retardant for printed circuit boards (FR-4) due to its high bromine content, thermal stability, and cost-effectiveness.[3][4][21][22] It acts primarily in the gas phase by releasing bromine radicals that interfere with the combustion chain reaction. The significant drawback of TBBA is its halogenated nature, leading to the formation of toxic dioxins and furans during combustion and persistent environmental concerns.[27]

Cost-Effectiveness Analysis

A true cost-effectiveness analysis extends beyond the price-per-kilogram of the flame retardant. It must encompass the loading level required to meet specific performance standards and the impact on the final polymer's properties and processing.

Cost_Effectiveness cluster_cost Cost Factors cluster_performance Performance Factors Raw Material Cost Raw Material Cost Cost-Effectiveness Cost-Effectiveness Raw Material Cost->Cost-Effectiveness Loading Level Loading Level Loading Level->Cost-Effectiveness Processing Cost Processing Cost Processing Cost->Cost-Effectiveness Flame Retardancy (LOI, UL-94) Flame Retardancy (LOI, UL-94) Flame Retardancy (LOI, UL-94)->Cost-Effectiveness Mechanical Properties Mechanical Properties Mechanical Properties->Cost-Effectiveness Thermal Stability Thermal Stability Thermal Stability->Cost-Effectiveness Environmental Profile Environmental Profile Environmental Profile->Cost-Effectiveness caption Factors influencing cost-effectiveness.

  • DMPPO: While the raw material cost of DMPPO is expected to be higher than ATH, its high efficiency allows for lower loading levels. As a reactive flame retardant, it can also potentially enhance certain mechanical properties of the host polymer. Its halogen-free nature adds value by meeting stringent environmental regulations.

  • DOPO: Similar to DMPPO, DOPO is a high-performance, halogen-free option. Its cost-effectiveness is application-dependent, being justifiable in high-value applications where performance is paramount.[28]

  • ATH: The low purchase price of ATH is its main attraction.[24] However, the need for high loadings increases compounding costs and can degrade mechanical properties, potentially requiring the use of more expensive base polymers or reinforcing agents to compensate.

  • TBBA: TBBA offers a favorable balance of cost and performance, particularly in the electronics industry.[2] However, the potential for future regulatory restrictions and the "hidden costs" associated with environmental and health impacts diminish its long-term cost-effectiveness.

Experimental Protocols

To ensure the reproducibility and comparability of flame retardancy data, standardized testing methodologies are crucial.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to position the sample vertically in the center of the chimney.

  • Gas flow control and measurement devices for oxygen and nitrogen.

  • An igniter (e.g., a propane torch).

Procedure:

  • A test specimen of specified dimensions is clamped in the holder and placed in the chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected LOI of the material.

  • The top edge of the specimen is ignited with the igniter.

  • The combustion behavior of the specimen is observed. The test is considered positive if the flame propagates for a specified duration or over a certain length of the specimen.

  • The oxygen concentration is adjusted in subsequent tests based on the previous result (increased if the flame extinguished, decreased if it sustained).

  • The procedure is repeated until the minimum oxygen concentration required to sustain combustion is determined.

UL-94 Vertical Burn Test

Objective: To evaluate the flammability of a plastic material in a vertical orientation.[9][10][11][12]

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample vertically.

  • A Bunsen burner with a specified barrel diameter.

  • A gas supply (methane or natural gas) with a flow meter.

  • A timer.

  • A layer of dry absorbent cotton placed below the specimen.

Procedure:

  • A rectangular test specimen is clamped at its upper end, with the longitudinal axis vertical.

  • The burner is ignited and the flame is adjusted to a specified height.

  • The flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion after the first flame application (t1) is recorded.

  • Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.

  • The duration of flaming combustion (t2) and glowing combustion (t3) after the second flame application are recorded.

  • It is noted whether any flaming drips ignite the cotton below.

  • Five specimens are tested for each material.

Classification Criteria (Simplified for V-0):

  • No single specimen has flaming combustion for more than 10 seconds after either flame application.

  • The total flaming combustion time for any set of five specimens does not exceed 50 seconds for the 10 flame applications.

  • No specimen burns up to the holding clamp.

  • No specimen drips flaming particles that ignite the cotton.

  • No specimen has glowing combustion that persists for more than 30 seconds after the second removal of the test flame.

Conclusion and Future Outlook

The selection of a flame retardant is a multifaceted decision that balances performance, cost, and environmental impact. 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-oxide represents a highly promising halogen-free flame retardant, offering excellent efficiency at potentially lower loading levels than inorganic alternatives. Its reactive nature allows for permanent integration into the polymer matrix, leading to stable, long-term flame retardancy.

While the upfront cost of DMPPO may be higher than traditional flame retardants like ATH and TBBA, a comprehensive cost-effectiveness analysis reveals its potential for long-term value. This is particularly true in applications where high performance is critical, and environmental and safety regulations are stringent. As the polymer industry continues to move towards more sustainable and safer materials, the demand for high-efficiency, halogen-free flame retardants like DMPPO is expected to grow significantly. Further research focusing on optimizing its synthesis for cost reduction and expanding its application in a wider range of polymers will be crucial for its widespread adoption.

References

  • Raghu, K., Devendranath Reddy, C., & Naga Raju, C. (2010). Synthesis of 2-Substiuted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry, 8, 45-48.
  • Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants. (2021, June 16). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a)... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Alumina Trihydrate vs Aluminum Hydroxide: Key Differences, Properties & Applications. (2025, August 6). Banlanchem. Retrieved February 23, 2026, from [Link]

  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development. (n.d.). Polymers. Retrieved February 23, 2026, from [Link]

  • Aluminum hydroxide. (n.d.). Huber Advanced Materials. Retrieved February 23, 2026, from [Link]

  • Wang, X., et al. (2018). Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE.
  • Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. (2024, January 19). Vietnam Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Effect of Compounded Aluminum Hydroxide Flame Retardants on the Flammability and Smoke Suppression Performance of Asphalt Binders. (2024, January 3). Polymers. Retrieved February 23, 2026, from [Link]

  • Recent Progress of DOPO-Containing Compounds as Flame Retardants for Versatile Polymeric Materials: Review. (2018, December 13). Recent Patents on Materials Science. Retrieved February 23, 2026, from [Link]

  • Flammability of Polymer Materials and UL94 Explained. (2019, November 22). Passive Components Blog. Retrieved February 23, 2026, from [Link]

  • Wang, C., et al. (2017). Flame-retardant rigid polyurethane foam with a phosphorus-nitrogen single intumescent flame retardant. Journal of Applied Polymer Science.
  • TetraBromoBisphenol A-ether Market - Global Forecast 2025-2030. (n.d.). Retrieved February 23, 2026, from [Link]

  • Tetrabromobisphenol A Production Cost Analysis Reports 2025. (n.d.). Procurement Resource. Retrieved February 23, 2026, from [Link]

  • A tetra-DOPO derivative as highly efficient flame retardant for epoxy resins. (2021, June 19). Polymer Degradation and Stability. Retrieved February 23, 2026, from [Link]

  • Innovation Trends in DOPO Flame Retardants: Market Outlook 2026-2034. (2026, February 4). LinkedIn. Retrieved February 23, 2026, from [Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • UL 94 Test Standards for Flame Resistance. (n.d.). Innovative Polymers. Retrieved February 23, 2026, from [Link]

  • What Is UL 94? - Polymer Knowledge. (n.d.). Budenheim. Retrieved February 23, 2026, from [Link]

  • Flame Retardant Compounds for Epoxy Resins: A Review. (n.d.). Journal of the Indian Chemical Society. Retrieved February 23, 2026, from [Link]

  • Recent Advances in Flame-Retardant Flexible Polyurethane Foams. (2025, February 23). Fire. Retrieved February 23, 2026, from [Link]

  • Tetrabromobisphenol-A (TBBA) Market Report | Global Forecast From 2025 To 2033. (n.d.). Market.us. Retrieved February 23, 2026, from [Link]

  • Improving the Flame Retardancy of Aluminum Trihydroxide in Thermoplastic Starch Biocomposites Using Waste Fibers and Silicon-Based Synergists. (2024, June 12). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Flame Retardant Tetrabromobisphenol A TBBA. (n.d.). Sinosunman. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. (2023, December 13). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). (n.d.). Retrieved February 23, 2026, from [Link]

  • The Performance of Flame Retardants in Rigid Polyurethane Foam Formulations. (2025, August 6). Cellular Polymers. Retrieved February 23, 2026, from [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

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A Comparative Guide to the Cytotoxicity of Organophosphorus Compounds: Benchmarking 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Organophosphorus Compounds

Organophosphorus (OP) compounds represent a broad and diverse class of chemicals with extensive applications, ranging from pesticides in agriculture to flame retardants and therapeutic agents.[1][2] Their widespread use, however, necessitates a thorough understanding of their potential toxicity to non-target organisms, particularly humans.[3] The primary mechanism of acute toxicity for many OPs is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[2][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of hyperstimulation of muscarinic and nicotinic receptors, which can manifest as a cholinergic crisis.[2][5]

Beyond their well-documented neurotoxicity via AChE inhibition, emerging evidence indicates that OPs can induce cytotoxicity through various other mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[6][7] These non-cholinergic pathways are crucial for understanding the potential for long-term health effects, including neurodegenerative diseases.[6][8]

This guide provides a framework for evaluating the cytotoxicity of the novel organophosphorus compound, 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide. Due to the limited publicly available cytotoxicity data for this specific molecule, we present a comparative approach, benchmarking it against a panel of well-characterized OP pesticides: Parathion, Chlorpyrifos, and Malathion. We will detail a robust experimental workflow for assessing in vitro cytotoxicity, discuss the key molecular pathways implicated in OP-induced cell death, and provide a template for data comparison. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment and development of new chemical entities.

Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To ensure a rigorous and reproducible comparison, a standardized in vitro experimental design is paramount. The human neuroblastoma cell line, SH-SY5Y, is proposed as the model system due to its neuronal phenotype and extensive use in neurotoxicity studies of OPs.[9][10]

Key Experimental Method: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well flat-bottom microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.[14]

  • Compound Preparation and Treatment: Prepare stock solutions of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, Parathion, Chlorpyrifos, and Malathion in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of each compound in fresh culture medium to achieve the desired final concentrations.

  • Cell Exposure: After the 24-hour incubation, carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of MTT Reagent: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[14]

  • Formation of Formazan Crystals: Incubate the plate for 4 hours at 37°C in the CO₂ incubator to allow for the conversion of MTT to formazan by viable cells.[13]

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Caption: Workflow for the MTT cytotoxicity assay.

Alternative Method: Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[15][16] This assay is a good indicator of cell lysis and necrosis.[17]

Comparative Cytotoxicity Data (Literature Review)

The following table summarizes published IC₅₀ values for our selected reference OP compounds in the SH-SY5Y cell line. It is important to note that experimental conditions, such as exposure time, can significantly influence these values. This data provides a preliminary benchmark for interpreting the results obtained for 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide.

Organophosphorus CompoundCell LineExposure Time (hours)IC₅₀ Value (µM)Reference
ParathionSH-SY5Y30 min≥10 µg/ml (~34 µM)[9]
ChlorpyrifosSH-SY5Y24~25 µg/ml (~71 µM)[9]
MalathionSH-SY5YNot Specified>100 µM[8]
DiazinonNot Specified24IC50 > 100 µM[18]
DichlorvosNot SpecifiedNot SpecifiedLD50: 26.2 mg/kg (in vivo, rat)[19]

Note: The data presented are from different studies with varying experimental protocols. Direct comparison should be made with caution. The primary purpose of this table is to provide an order-of-magnitude reference.

Mechanisms of Organophosphorus Compound-Induced Cytotoxicity

The toxicity of OP compounds is multifaceted, extending beyond simple AChE inhibition. A comprehensive cytotoxicity assessment should consider these additional mechanisms.

Acetylcholinesterase (AChE) Inhibition

The canonical mechanism of OP toxicity involves the irreversible phosphorylation of a serine residue in the active site of AChE.[2][20] This inactivation of the enzyme leads to the accumulation of acetylcholine in synaptic clefts, causing continuous nerve stimulation.[5]

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Vesicle ACh Vesicle Postsynaptic Postsynaptic Neuron ACh Receptors Vesicle->Postsynaptic ACh Release AChE AChE (Active Site) Postsynaptic->AChE ACh in Synapse AChE->Presynaptic Choline + Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate (OP) OP->AChE Phosphorylation

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Oxidative Stress

Many OP compounds have been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress.[7][21] ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[22] This occurs through mechanisms such as mitochondrial dysfunction and the depletion of endogenous antioxidants like glutathione.[7][21]

Apoptosis (Programmed Cell Death)

OP-induced oxidative stress and mitochondrial damage can initiate the intrinsic pathway of apoptosis.[1][6] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases.[23] Caspases are the executioners of apoptosis, cleaving various cellular substrates and leading to the orderly dismantling of the cell.[23] OP compounds can also trigger the extrinsic apoptosis pathway through the activation of death receptors on the cell surface.[24]

Apoptosis_Pathway cluster_stress Cellular Stress cluster_caspase Apoptotic Cascade OP Organophosphorus Compound ROS ↑ Reactive Oxygen Species (ROS) OP->ROS Mito_Damage Mitochondrial Damage OP->Mito_Damage ROS->Mito_Damage Bax Bax Activation Mito_Damage->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by OPs.

Conclusion

The comprehensive evaluation of the cytotoxicity of novel organophosphorus compounds like 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is essential for their safe development and application. This guide has outlined a robust framework for such an assessment, centered on a comparative analysis with well-studied OPs. By employing standardized in vitro assays such as the MTT and LDH assays, and by considering multiple mechanisms of toxicity including AChE inhibition, oxidative stress, and apoptosis, researchers can generate a thorough and reliable cytotoxicity profile. The provided protocols and comparative data serve as a starting point for these critical investigations, ultimately contributing to a safer and more informed use of this important class of chemicals.

References

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A Mechanistic Comparison of Condensed-Phase versus Vapor-Phase Fire Retardancy in Organophosphorus Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Organophosphorus flame retardants (OPFRs) are integral to enhancing the fire safety of a multitude of polymeric materials.[1][2] Their efficacy stems from two primary, yet distinct, mechanisms of action: condensed-phase and vapor-phase activity. This guide provides an in-depth, objective comparison of these mechanisms, elucidating the underlying chemical and physical processes. We will explore representative OPFRs for each class, present supporting experimental data from key analytical techniques, and offer detailed protocols to empower researchers in their evaluation of flame retardant performance.

Introduction to Organophosphorus Fire Retardants (OPFRs)

The widespread use of polymeric materials in modern society necessitates the incorporation of flame retardants to meet stringent fire safety standards.[1][2] Organophosphorus compounds have emerged as a prominent class of flame retardants, often serving as alternatives to halogenated systems due to environmental and health concerns associated with the latter.[3][4][5][6] OPFRs encompass a diverse range of chemical structures, including phosphates, phosphonates, and phosphinates, which can be either additive or reactive within the polymer matrix.[1][2][5]

The fundamental principle of fire retardancy lies in interrupting the "fire triangle" of heat, fuel, and oxygen. OPFRs achieve this through complex chemical and physical transformations upon heating, which can be broadly categorized into condensed-phase and vapor-phase mechanisms.[1][2][7][8][9] The specific mechanism is largely dictated by the chemical structure of the OPFR and its interaction with the host polymer.[7][10]

The Dichotomy of Action: Condensed vs. Vapor Phase Mechanisms

The versatility of OPFRs lies in their ability to act in either the solid (condensed) phase or the gaseous (vapor) phase of a fire.[5][7] Some advanced OPFRs can even exhibit a combination of both, providing a multi-pronged approach to fire retardancy.[1][2][8]

Condensed-Phase Mechanism: The "Char-Forming" Shield

The condensed-phase mechanism is characterized by the OPFR promoting the formation of a protective, carbonaceous char layer on the surface of the burning polymer.[7][8] This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of flammable volatile decomposition products into the combustion zone.[6][8][11]

Chemical Causality: Upon heating, OPFRs with a high level of oxygenation at the phosphorus atom, such as phosphates, decompose to form phosphoric acid or polyphosphoric acid.[6][8][9][12] These strong acids act as catalysts, promoting the dehydration and cross-linking of the polymer chains.[8][11][13] This process diverts the polymer's thermal degradation pathway away from the production of flammable volatiles and towards the formation of a stable, insulating char.[13]

Key Examples:

  • Ammonium Polyphosphate (APP): A classic example of a condensed-phase OPFR, particularly effective in intumescent systems.

  • Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP): These aromatic phosphate esters are widely used in engineering plastics and are known for their char-promoting capabilities.[11]

Visualizing the Condensed-Phase Mechanism:

G cluster_0 Condensed Phase (Polymer Matrix) cluster_1 Vapor Phase (Flame) Polymer + OPFR Polymer + OPFR Heat Heat Polymer + OPFR->Heat Decomposition_of_OPFR Decomposition_of_OPFR Heat->Decomposition_of_OPFR Thermal Energy Phosphoric_Acid_Formation Phosphoric_Acid_Formation Decomposition_of_OPFR->Phosphoric_Acid_Formation Generates Polymer_Dehydration_Crosslinking Polymer_Dehydration_Crosslinking Phosphoric_Acid_Formation->Polymer_Dehydration_Crosslinking Catalyzes Char_Layer_Formation Char_Layer_Formation Polymer_Dehydration_Crosslinking->Char_Layer_Formation Leads to Insulation Insulation Char_Layer_Formation->Insulation Provides Reduced_Fuel_Release Reduced_Fuel_Release Char_Layer_Formation->Reduced_Fuel_Release Results in Insulation->Heat Blocks Heat Transfer Flame Flame Reduced_Fuel_Release->Flame Inhibits

Caption: Condensed-phase mechanism of OPFRs.

Vapor-Phase Mechanism: The "Radical Quenching" Effect

In contrast to the condensed-phase mechanism, the vapor-phase mechanism involves the OPFR interrupting the chemical chain reactions of combustion within the flame itself.[7][13] This is a chemical, rather than physical, mode of action that effectively "poisons" the fire.

Chemical Causality: During combustion, highly reactive radicals, such as hydrogen (H•) and hydroxyl (OH•), propagate the chain reactions that sustain the flame.[13] Certain OPFRs, particularly those with a lower level of oxygenation at the phosphorus atom, decompose upon heating to release volatile, phosphorus-containing radical species (e.g., PO•, PO2•, HPO•) into the gas phase.[9][12] These phosphorus radicals are highly effective at scavenging the H• and OH• radicals, terminating the combustion chain reactions and extinguishing the flame.[7][9]

Key Examples:

  • Triphenyl Phosphate (TPP): While it can exhibit some condensed-phase activity, TPP is also known to act in the vapor phase.[11]

  • Cyclic Phosphonates: These compounds are designed to have higher volatility and are believed to function primarily in the vapor phase.[14]

  • DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives: These are highly effective vapor-phase retardants.[12]

Visualizing the Vapor-Phase Mechanism:

G cluster_0 Condensed Phase (Polymer Matrix) cluster_1 Vapor Phase (Flame) Polymer + OPFR Polymer + OPFR Heat Heat Polymer + OPFR->Heat Decomposition_of_OPFR Decomposition_of_OPFR Heat->Decomposition_of_OPFR Thermal Energy Volatile_P_Radicals Volatile_P_Radicals Decomposition_of_OPFR->Volatile_P_Radicals Releases Combustion_Radicals H•, OH• Volatile_P_Radicals->Combustion_Radicals Quenches/Scavenges Flame_Propagation Sustains Flame Combustion_Radicals->Flame_Propagation

Caption: Vapor-phase mechanism of OPFRs.

Experimental Evaluation and Comparative Analysis

A multi-faceted approach employing various analytical techniques is crucial for elucidating the dominant fire retardancy mechanism of an OPFR and quantifying its performance.[15]

Key Performance Metrics and Standardized Tests
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature.[16] For condensed-phase OPFRs, TGA can reveal an increase in char yield at higher temperatures, indicating the formation of a stable residue.[10] Conversely, a significant mass loss at temperatures corresponding to the polymer's decomposition suggests a vapor-phase mechanism.[14]

  • Cone Calorimetry: This is one of the most important bench-scale tests for evaluating the fire behavior of materials.[17] It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A significant reduction in pHRR and THR, coupled with an increase in char formation, is indicative of a condensed-phase mechanism.[17] A reduction in the effective heat of combustion (EHC), which is the heat released per unit mass of fuel, points towards a vapor-phase action as the combustion process itself is made less efficient.[17]

  • UL 94 Vertical Burning Test: This test assesses the flammability of plastic materials. Achieving a V-0 or V-1 rating indicates that the material is self-extinguishing, which can be achieved through either mechanism.

  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen required to support flaming combustion. An increased LOI value signifies improved fire retardancy.

Comparative Data Analysis
Parameter Condensed-Phase Mechanism (e.g., APP in Polypropylene) Vapor-Phase Mechanism (e.g., DOPO-derivative in Epoxy) Interpretation
TGA Char Yield @ 700°C Significantly IncreasedMinimally Changed or DecreasedHigh char yield indicates solid-phase action.
Cone Calorimetry: pHRR Significantly ReducedModerately to Significantly ReducedBoth mechanisms reduce heat release, but condensed-phase often shows a more pronounced flattening of the curve.
Cone Calorimetry: THR Significantly ReducedModerately ReducedReduced fuel (char formation) in condensed-phase leads to lower total heat release.
Cone Calorimetry: EHC Minimally ChangedSignificantly ReducedLower EHC is a strong indicator of incomplete combustion due to vapor-phase inhibition.
UL 94 Rating Can Achieve V-0Can Achieve V-0Both mechanisms can lead to self-extinguishing behavior.
LOI IncreasedIncreasedBoth mechanisms increase the oxygen required for combustion.
Experimental Protocols

Protocol for TGA Analysis of a Polymer with an OPFR

  • Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Prepare a 5-10 mg sample of the polymer containing the OPFR. Ensure the sample is representative of the bulk material.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to study thermal degradation, while air is used to study thermo-oxidative degradation.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Ambient to 800 °C.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of decomposition temperature and the percentage of char residue at the final temperature. Compare these values to the neat polymer.

Protocol for Cone Calorimetry Testing

  • Instrument Calibration: Calibrate the cone calorimeter using a methane burner to ensure accurate heat release rate measurements.

  • Sample Preparation: Prepare a 100 mm x 100 mm sample with a thickness representative of the end-use application. The sample should be wrapped in aluminum foil on the bottom and sides and placed in the sample holder.

  • Experimental Conditions:

    • Heat Flux: A common heat flux is 35 or 50 kW/m², representing different fire scenarios.

    • Ignition: Use a spark igniter to ignite the sample's pyrolysis gases.

  • Data Acquisition: The instrument will continuously record HRR, mass loss, smoke production, and other parameters throughout the test.

  • Data Analysis: Analyze the resulting curves for pHRR, time to ignition, THR, and EHC. Compare the data for the flame-retarded polymer to the neat polymer.

Synergistic Effects and Advanced Materials

In many advanced flame retardant formulations, a combination of condensed-phase and vapor-phase mechanisms is employed to achieve synergistic effects. For instance, combining a phosphorus-containing compound with a nitrogen-containing compound can enhance char formation (condensed phase) while also releasing non-combustible gases to dilute the fuel in the vapor phase.

Conclusion: Selecting the Right Mechanism for the Application

The choice between a condensed-phase and a vapor-phase OPFR depends heavily on the polymer matrix and the desired fire safety performance.

  • Condensed-phase OPFRs are often preferred for polymers that have an inherent tendency to char. They are highly effective at reducing heat release and preventing flame spread by forming a protective barrier.

  • Vapor-phase OPFRs are particularly effective in polymers that tend to decompose into flammable gases with little or no char formation. They excel at flame extinguishment.

A thorough understanding of these mechanisms, supported by robust experimental evaluation, is paramount for the rational design and development of next-generation fire-retardant materials.

References

  • Aerosol and Air Quality Research. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. [Link]

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  • National Center for Biotechnology Information. (n.d.). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. [Link]

  • ResearchGate. (2025). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. [Link]

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  • YouTube. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. [Link]

  • Semantic Scholar. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

  • RWTH Publications. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]

  • ResearchGate. (n.d.). Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. [Link]

  • ResearchGate. (2016). Synthesis and performance of organophosphorus fire retardants from the reaction of trimethylolpropane and dimethyl methylphosphonate. [Link]

  • MDPI. (2025). Comprehensive Evaluation of a High-Resistance Fire Retardant via Simultaneous Thermal Analysis, Gas Chromatography–Mass Spectrometry, and Mass Loss Study. [Link]

  • MDPI. (2020). Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. [Link]

  • Wikipedia. (n.d.). Flame retardant. [Link]

  • National Center for Biotechnology Information. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. [Link]

  • ResearchGate. (2021). Development of fire‐retarded materials—Interpretation of cone calorimeter data. [Link]

  • National Center for Biotechnology Information. (2021). Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials' Parameters. [Link]

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